Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate
Description
Properties
IUPAC Name |
methyl 3-(1,3-benzoxazol-2-ylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-15-10(14)6-7-12-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJLYVDAFQOOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Heterocyclic beta-amino acid derivatives for drug discovery
Title: Heterocyclic
Executive Summary
In the landscape of modern peptidomimetics, heterocyclic
-
Proteolytic Resistance: The altered backbone geometry renders the peptide bond unrecognizable to endogenous proteases (e.g., DPP-4, neprilysin), significantly extending biological half-life (
). -
Conformational Restriction: Heterocyclic side chains or fused rings lock the torsion angles (
), reducing the entropic penalty of binding to target receptors (GPCRs, integrins).
This guide synthesizes the structural logic, synthetic pathways, and experimental protocols required to deploy heterocyclic
Structural Significance & Pharmacophore Design
The incorporation of heterocycles into the
The "Proteolytic Shield" Mechanism
Endogenous peptidases are evolutionarily optimized to cleave
-
-AA:
(Rapid cleavage) -
-AA:
(Steric/Electronic mismatch)
Visualizing Metabolic Stability
Figure 1: Mechanistic divergence in proteolytic susceptibility between
Synthetic Methodologies: From Chiral Pool to Catalysis
Synthesizing enantiopure heterocyclic
Comparative Synthetic Strategies
| Methodology | Mechanism | Utility | Key Advantage | Limitation |
| Arndt-Eistert Homologation | Insertion of | MedChem | Uses abundant chiral | Requires diazomethane (safety hazard); multistep. |
| Asymmetric Hydrogenation | Rh/Ru-catalyzed reduction of | Process | Scalable; extremely high ee% (>99%); atom economic. | Requires expensive chiral ligands (e.g., Josiphos). |
| Mannich Reaction | Addition of enolates to imines. | Academic/Discovery | Modular; allows diverse substitution at | Often requires pre-formed imines; diastereocontrol can be complex. |
Case Study: Sitagliptin (Januvia)[3][4]
Sitagliptin represents the archetype of heterocyclic
-
Structure: A
-amino amide bearing a trifluorophenyl group and a fused triazolopiperazine heterocycle. -
Design Logic: The
-amino acid core mimics the N-terminal alanine of GLP-1 (the natural substrate of DPP-4) but prevents cleavage. The triazolopiperazine ring provides critical contacts in the S2 subsite of the enzyme, boosting potency to the nanomolar range ( ).
Sitagliptin Synthetic Workflow (Process Route)
Figure 2: The industrial asymmetric hydrogenation route to Sitagliptin, highlighting the generation of the chiral
Experimental Protocol: Arndt-Eistert Homologation
For early-stage discovery, the Arndt-Eistert Homologation is the most reliable method to convert a commercially available heterocyclic
Objective: Synthesis of Boc-protected
Reagents & Equipment:
-
Boc-L-Tryptophan (1.0 eq)
-
Isobutyl chloroformate (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq)
-
TMS-Diazomethane (2.0 M in hexanes) (Safer alternative to Diazomethane gas)
-
Silver Benzoate (0.1 eq)
-
Anhydrous THF, Triethylamine (
), Methanol.
Step-by-Step Methodology:
-
Mixed Anhydride Formation:
-
Dissolve Boc-L-Tryptophan (5 mmol) in anhydrous THF (20 mL) under
atmosphere. -
Cool to -15°C (ice/salt bath).
-
Add NMM (5.5 mmol) followed by dropwise addition of Isobutyl chloroformate (5.5 mmol).
-
Checkpoint: A white precipitate (amine hydrochloride) should form immediately. Stir for 15 min.
-
-
Diazoketone Generation:
-
Maintain temperature at -15°C.
-
Add TMS-Diazomethane (10 mmol) dropwise (Caution: Evolution of
gas). -
Allow the mixture to warm to
over 1 hour, then stir at room temperature for 2 hours. -
Workup: Quench with saturated
. Extract with Ethyl Acetate. Wash with brine, dry over , and concentrate in vacuo. -
Validation: Confirm diazoketone formation via IR (characteristic peak at
).
-
-
Wolff Rearrangement (The Homologation):
-
Dissolve the crude diazoketone in Methanol (30 mL).
-
Add
(15 mmol) and Silver Benzoate (0.5 mmol) dissolved in (1 mL). -
Reaction: Stir in the dark at room temperature.
evolution will occur as the carbene intermediate rearranges. -
Monitoring: Monitor by TLC until the diazoketone spot disappears (approx. 2-4 hours).
-
Purification: Filter through Celite to remove Ag salts. Concentrate and purify via flash column chromatography (Hexane/EtOAc).
-
-
Result: Methyl ester of Boc-
-homo-tryptophan. (Hydrolysis with LiOH/THF/Water yields the free acid).
Future Outlook: Foldamers and Beyond
The future of heterocyclic
-
Application: These structures can mimic protein-protein interaction (PPI) domains (e.g., the p53-MDM2 interface) but are completely resistant to proteolytic degradation.
-
Trend: "Heterogeneous backbone" peptides (mixing
residues) to fine-tune side-chain topology for "undruggable" intracellular targets.
References
-
Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).
-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link -
Hansen, K. B., et al. (2009).[5] Highly efficient asymmetric synthesis of Sitagliptin.[6] Journal of the American Chemical Society, 131(25), 8798-8804. Link
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Link -
Podlech, J., & Seebach, D. (1995). On the preparation of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-amino acids from -amino acids using the Arndt-Eistert reaction.[] Liebigs Annalen, 1995(7), 1217-1228. Link -
Thornberry, N. A., & Weber, A. E. (2007). Discovery of JANUVIA (Sitagliptin): A selective DPP-4 inhibitor for the treatment of type 2 diabetes.[2][3] Current Topics in Medicinal Chemistry, 7(6), 557-568. Link
Sources
- 1. peptide.com [peptide.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Structure, Synthesis, and Reactivity of N-(Benzoxazol-2-yl) Amino Acid Esters
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary
The fusion of the benzoxazole pharmacophore with amino acid esters represents a critical scaffold in modern peptidomimetic drug design. N-(Benzoxazol-2-yl) amino acid esters combine the lipophilic, planar characteristics of the benzoxazole ring—known for its ability to intercalate DNA and inhibit kinases (e.g., VEGFR, EGFR)—with the chiral, tunable architecture of amino acid esters. This guide provides a rigorous technical analysis of their structural electronic properties, validated synthetic protocols, and reactivity profiles, serving as a blueprint for their application in antimicrobial and antineoplastic research.
Structural Architecture & Electronic Properties
Electronic Distribution and Resonance
The benzoxazole ring consists of a benzene ring fused to an oxazole ring. In N-substituted amino ester derivatives, the exocyclic nitrogen at the C-2 position creates a "push-pull" electronic system.
-
The C-2 Electrophile: The carbon at position 2 (C=N bond) is inherently electron-deficient due to the inductive withdrawal of the adjacent oxygen and nitrogen atoms. However, the lone pair on the exocyclic nitrogen (from the amino acid) donates electron density into the ring, stabilizing the system via resonance.
-
Basicity: The ring nitrogen (N-3) is weakly basic (
for the conjugate acid), but N-substitution at C-2 significantly alters this by delocalizing the lone pair, making the ring nitrogen more basic than unsubstituted benzoxazole but less basic than a standard aniline.
Spectroscopic Signatures[1]
-
C NMR: The C-2 carbon exhibits a characteristic downfield shift (
160–165 ppm), diagnostic of the guanidine-like motif. -
H NMR: The NH proton linking the benzoxazole and the amino ester is typically deshielded (
8.0–9.5 ppm), often appearing as a doublet due to coupling with the -proton of the amino acid ester.
Synthetic Pathways[1][2][3][4][5][6]
Two primary routes dominate the synthesis of these scaffolds. The choice depends on the availability of precursors and the sensitivity of the amino acid stereochemistry.
Route A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route due to high yields and retention of chirality. It involves the reaction of 2-chlorobenzoxazole with an amino acid ester hydrochloride in the presence of a base.
Route B: Carbodiimide Coupling
Reacting 2-aminobenzoxazole with N-protected amino acids using DCC/EDC. Note: This route often leads to racemization and is less preferred for chiral amino esters.
Visualization: Synthetic Workflow
The following diagram illustrates the
Figure 1: Synthetic workflow for the
Validated Experimental Protocol
Protocol: Synthesis of N-(Benzoxazol-2-yl)-L-Leucine Methyl Ester
Objective: To synthesize a lipophilic benzoxazole derivative via
Materials
-
2-Chlorobenzoxazole (1.0 equiv, 5 mmol)
-
L-Leucine methyl ester hydrochloride (1.1 equiv, 5.5 mmol)
-
Triethylamine (TEA) (2.5 equiv, 12.5 mmol)
-
Dioxane or Acetonitrile (Anhydrous, 20 mL)
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-leucine methyl ester HCl in anhydrous dioxane.
-
Deprotonation: Add TEA dropwise at
. Causality: Low temperature prevents premature polymerization or racemization of the ester. Stir for 15 minutes to liberate the free amine. -
Addition: Add 2-chlorobenzoxazole dropwise. The solution may turn slightly yellow/orange.
-
Reflux: Heat the mixture to reflux (
for dioxane) for 6–8 hours.-
Validation Point: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (2-chlorobenzoxazole,
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salt (white precipitate).
-
Purification: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc, wash with 5%
(to remove unreacted acid/phenol byproducts) and brine. Dry over .[1] -
Crystallization: Recrystallize from Ethanol/Water to yield white needles.
Reactivity Profile
Hydrolytic Stability
The ester moiety is the most reactive site.
-
Acidic Hydrolysis: Stable at pH 3–5. Strong acids will cleave the ester to the free acid (N-(benzoxazol-2-yl) amino acid).
-
Basic Hydrolysis: Rapid saponification occurs at pH > 10. Prolonged exposure to strong base (NaOH) can also cleave the oxazole ring itself, opening it to form o-aminophenol derivatives.
Electrophilic Substitution (Ring Functionalization)
The benzoxazole ring is deactivated towards electrophilic attack compared to benzene.
-
Nitration/Halogenation: Occurs predominantly at the C-6 position (para to the ring nitrogen) and secondarily at C-5. This allows for late-stage diversification of the scaffold.
Biological Applications & SAR
The N-substituted benzoxazole amino ester scaffold is a privileged structure in medicinal chemistry.
Structure-Activity Relationship (SAR) Logic
-
The Ring (Head): Electron-withdrawing groups (Cl,
) at C-5 or C-6 enhance antimicrobial activity by increasing the lipophilicity and altering the electronic potential of the ring, facilitating membrane penetration. -
The Linker (Neck): The NH bridge is essential for hydrogen bonding with receptor pockets (e.g., Serine proteases).
-
The Tail (Amino Acid): Bulky hydrophobic esters (Leucine, Phenylalanine) generally increase cytotoxicity against cancer lines (MCF-7, HeLa) by improving cellular uptake.
Visualization: SAR Map
Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural modifications influence pharmacological outcomes.
Data Summary: Comparative Reactivity
| Reactivity Parameter | Condition | Observation | Mechanism |
| Ester Hydrolysis | 1N NaOH, 25°C | Rapid ( | |
| Ring Cleavage | 6N HCl, Reflux | Slow degradation | Oxazole ring opening to o-aminophenol |
| N-Alkylation | MeI, | Occurs at Ring N (N-3) | |
| Aminolysis | Primary Amine, Heat | Formation of Amide | Nucleophilic attack at ester carbonyl |
References
-
Synthesis and Biological Evaluation of Benzoxazole Derivatives. National Institutes of Health (NIH) / PMC. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids (Springer). [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. [Link]
-
Synthesis of N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. MDPI Molbank. [Link]
Sources
The Benzoxazole Scaffold: A Privileged Structure in the Design of Modern Peptidomimetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the relentless pursuit of novel therapeutics, the limitations of native peptides as drug candidates—namely their poor metabolic stability and low bioavailability—have catalyzed the development of peptidomimetics. These engineered molecules mimic the structural and functional attributes of peptides while overcoming their inherent pharmacological drawbacks. Within this landscape, the benzoxazole scaffold has emerged as a "privileged structure," a versatile and conformationally rigid building block for the synthesis of sophisticated peptidomimetics.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of benzoxazole scaffolds in peptidomimetic synthesis. We will explore the rationale behind its use as a dipeptide surrogate, delve into detailed synthetic methodologies for creating benzoxazole-containing amino acid building blocks, and showcase its application in the design of potent enzyme inhibitors and other bioactive agents through detailed structure-activity relationship (SAR) studies.
Introduction: The Rise of Peptidomimetics and the Significance of the Benzoxazole Scaffold
Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high specificity and potency. However, their therapeutic potential is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics offer a strategic solution by retaining the key pharmacophoric elements of a peptide while replacing the labile amide bonds with more robust chemical moieties.[3]
The benzoxazole core, a fused bicyclic system of benzene and oxazole, presents a unique set of properties that make it an attractive scaffold for peptidomimetic design. Its rigid, planar structure can effectively lock the conformation of a peptide backbone, reducing the entropic penalty upon binding to a biological target and potentially enhancing binding affinity and selectivity.[1] Furthermore, the benzoxazole ring system is a bioisostere of a peptide bond, capable of engaging in similar non-covalent interactions, such as hydrogen bonding and aromatic stacking.[4]
The Benzoxazole Scaffold as a Dipeptide Surrogate: Imposing Conformational Rigidity
A key strategy in peptidomimetic design is the replacement of flexible dipeptide units with rigid scaffolds that mimic the spatial orientation of the amino acid side chains. The benzoxazole scaffold is exceptionally well-suited for this role. By functionalizing the 2 and 5 (or 6) positions of the benzoxazole ring, it is possible to project side-chain analogues in a well-defined geometry that can mimic the i and i+1 residues of a dipeptide in a specific secondary structure, such as a β-turn or an extended conformation.
The inherent rigidity of the fused ring system drastically reduces the number of accessible conformations compared to a linear dipeptide, which can pre-organize the peptidomimetic for optimal interaction with its target receptor or enzyme active site. This conformational constraint is a critical factor in enhancing the potency and selectivity of the designed molecule.
Synthetic Strategies for Benzoxazole-Containing Peptidomimetics
The successful incorporation of a benzoxazole scaffold into a peptidomimetic hinges on the availability of versatile synthetic methodologies for creating appropriately functionalized building blocks. The primary approach involves the synthesis of benzoxazole amino acids, which can then be utilized in standard solid-phase peptide synthesis (SPPS) protocols.
General Synthesis of the Benzoxazole Core
The construction of the benzoxazole ring system is typically achieved through the condensation of an o-aminophenol with a carboxylic acid or its derivative. A variety of coupling reagents and reaction conditions have been developed to promote this cyclodehydration reaction, offering access to a wide range of 2-substituted benzoxazoles.[5]
A common and effective method involves the reaction of an o-aminophenol with a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation to facilitate the cyclization.[6]
Synthesis of Fmoc-Protected Benzoxazole Amino Acids for SPPS
For seamless integration into modern peptidomimetic synthesis workflows, benzoxazole building blocks must be prepared as Fmoc-protected amino acid analogues. This requires the strategic introduction of a carboxylic acid group and an Fmoc-protected amine at positions that will allow for their incorporation into a growing peptide chain. A common strategy is to synthesize a 2-amino-benzoxazole-5-carboxylic acid derivative.
Experimental Protocol: Synthesis of a Generic Fmoc-Protected Benzoxazole Amino Acid
-
Step 1: Nitration of a Substituted Phenol: A suitably substituted phenol is nitrated to introduce a nitro group ortho to the hydroxyl group.
-
Step 2: Reduction of the Nitro Group: The nitro group is then reduced to an amine, typically using a reducing agent like tin(II) chloride or through catalytic hydrogenation, to yield the corresponding o-aminophenol.
-
Step 3: Benzoxazole Ring Formation: The synthesized o-aminophenol is condensed with a dicarboxylic acid monoester, where one carboxylic acid group is protected as an ester, to form the 2-substituted benzoxazole.
-
Step 4: Ester Hydrolysis: The ester protecting group is removed to unveil the carboxylic acid functionality.
-
Step 5: Introduction of the Amine and Fmoc Protection: The second functional handle for peptide coupling, an amine, is introduced at a different position on the benzoxazole core (e.g., via reduction of a second nitro group). This amine is then protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group using Fmoc-succinimide or Fmoc-chloride under basic conditions.[]
This multi-step synthesis yields a bifunctional benzoxazole building block with a free carboxylic acid and an Fmoc-protected amine, ready for use in standard Fmoc-based SPPS.[8][9]
Applications of Benzoxazole Peptidomimetics in Drug Discovery
The versatility of the benzoxazole scaffold has led to its successful application in the development of a wide range of biologically active peptidomimetics, particularly as enzyme inhibitors.
Benzoxazole-Based Protease Inhibitors
Proteases are a major class of drug targets, and peptidomimetics are a cornerstone of protease inhibitor design. The benzoxazole scaffold has been effectively employed to create potent and selective inhibitors of various proteases, including HIV protease and Hepatitis C virus (HCV) NS3 protease.[10][11]
Case Study: Benzoxazole Amides as Pharmacokinetic Enhancers of HIV Protease Inhibitors
A series of benzoxazole amide derivatives have been identified as potent inhibitors of Cytochrome P450 3A4 (CYP3A4).[10] By inhibiting this key drug-metabolizing enzyme, these benzoxazole-containing molecules can act as pharmacokinetic enhancers, or "boosters," for co-administered HIV protease inhibitors, increasing their plasma concentrations and therapeutic efficacy.[10]
| Compound | R1 | R2 | CYP3A4 Inhibition IC50 (nM) |
| 1 | H | H | >10000 |
| 2 | Me | H | 2500 |
| 3 | Et | Me | 120 |
| C1 | i-Bu | thiazol-5-ylmethyl carbamate | 25 |
Table 1: Structure-Activity Relationship of Benzoxazole Amides as CYP3A4 Inhibitors. Data compiled from multiple sources.
The SAR data clearly indicates that substitution at the 2- and 6-positions of the benzoxazole core significantly impacts the inhibitory activity against CYP3A4.
Benzoxazole-Containing Kinase Inhibitors
Kinases are another critical class of drug targets, particularly in oncology. The benzoxazole scaffold has been incorporated into the design of potent kinase inhibitors, including inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Case Study: Novel Benzoxazole Derivatives as VEGFR-2 Inhibitors
A series of novel benzoxazole derivatives were designed and synthesized as potential VEGFR-2 inhibitors.[12] The anti-proliferative activity of these compounds was evaluated against human cancer cell lines.
| Compound | R | Anti-proliferative IC50 (µM) on HepG2 | VEGFR-2 Inhibition (pg/ml) |
| 14b | 4-Cl-Ph | 4.61 | 705.7 |
| 14l | 3,4-di-Cl-Ph | 3.98 | 636.2 |
| 14o | 4-F-Ph | 3.22 | 586.3 |
Table 2: Biological Activity of Benzoxazole-Based VEGFR-2 Inhibitors. Data compiled from multiple sources.[12]
The results demonstrate that the nature of the substituent at the 2-position of the benzoxazole ring has a profound effect on the anti-proliferative and VEGFR-2 inhibitory activity.
Benzoxazole Scaffolds in Macrocyclic Peptidomimetics
The incorporation of benzoxazole units into macrocyclic peptides is a powerful strategy for creating conformationally constrained molecules with enhanced biological activity and metabolic stability. Macrocyclization, combined with the rigidity of the benzoxazole scaffold, can lead to potent and selective ligands for various biological targets.[13][14]
Visualization of Key Concepts
Benzoxazole as a Dipeptide Mimic
Caption: Structural comparison of a dipeptide and a benzoxazole dipeptide mimic.
General Synthetic Workflow for Benzoxazole Peptidomimetics
Caption: Synthetic workflow for benzoxazole-containing peptidomimetics.
Conclusion and Future Perspectives
The benzoxazole scaffold has firmly established its place as a valuable tool in the arsenal of the medicinal chemist for the design and synthesis of novel peptidomimetics. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile platform for the introduction of diverse chemical functionality makes it a highly attractive structural motif. The successful development of benzoxazole-containing enzyme inhibitors and other bioactive molecules underscores the potential of this privileged scaffold.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to novel benzoxazole amino acids, expanding the repertoire of available building blocks for peptidomimetic synthesis. Furthermore, the application of computational modeling and structural biology will continue to guide the rational design of benzoxazole-based peptidomimetics with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the intricate interplay between structure and function continues to grow, the benzoxazole scaffold is poised to play an increasingly important role in the discovery of the next generation of peptidomimetic drugs.
References
-
Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.). In PMC. Retrieved February 23, 2026, from [Link]
-
Jonckers, T. H. M., Rouan, M.-C., Haché, G., Schepens, W., Hallenberger, S., Baumeister, J., & Sasaki, J. C. (2012). Benzoxazole and benzothiazole amides as novel pharmacokinetic enhancers of HIV protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 4998–5002. [Link]
-
Panda, S. S., Basu, S., & Katritzky, A. R. (2015). Macrocyclic peptidomimetics with antimicrobial activity: synthesis, bioassay, and molecular modeling studies. Organic & Biomolecular Chemistry, 13(38), 9839–9849. [Link]
-
Panda, S. S., Basu, S., & Katritzky, A. R. (2015). Macrocyclic peptidomimetics with antimicrobial activity: synthesis, bioassay, and molecular modeling studies. PubMed. [Link]
- Hussain, S., et al. (2024). Synthesis, biological and computational evaluation of benzoxazole hybrid analogs as potential anti-Alzheimer's agents. Future Medicinal Chemistry.
- Kaur, M., et al. (2018).
- The Structure-property Relationships of Clinically Approved Protease Inhibitors. (2024). Current Medicinal Chemistry.
- Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- Tomljenovic, T., et al. (2018).
- Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences.
- Yin, W. (2025). Synthesis and structure-activity relationship studies of thiazole derivatives as inhibitors of SARS-CoV-2 main protease. The Hong Kong Polytechnic University.
- Barreca, M. L., et al. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Journal of Medicinal Chemistry.
- Spring, D. R. (2011). Diversity-oriented synthesis of macrocyclic peptidomimetics. David Spring's group.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation.
- De Antony, M., et al. (2022). Alternative Benzoxazole Assembly Discovered in Anaerobic Bacteria Provides Access to Privileged Heterocyclic Scaffold.
- Kumar, A., et al. (n.d.).
- Suhas, R., et al. (2017). Bisthiourea Derivatives of Dipeptide Conjugated Benzo[d]isoxazole as a New Class of Therapeutics: Synthesis and Molecular Docking Studies. Letters in Drug Design & Discovery.
- Alwagdani, A. M. (2024).
- Abdel-rahman, H. M., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
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- 2. "Review Of mPGES-1 Inhibitors Based On The Benzoxazole And Its Isostere" by Abdullah M. Alwagdani [dc.uthsc.edu]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
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An In-depth Technical Guide to the Chemical Structure Analysis of Methyl 3-(benzoxazol-2-ylamino)propanoate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Methyl 3-(benzoxazol-2-ylamino)propanoate serves as a key exemplar of this class, integrating the benzoxazole core with an amino propanoate side chain, a feature that offers versatile opportunities for further chemical modification. This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation and characterization of this molecule. We move beyond mere data reporting to explain the causal relationships behind the observed spectral and chromatographic behaviors, offering field-proven insights to ensure data integrity and reproducibility. This document is designed to be a self-validating reference for researchers engaged in the synthesis, analysis, and application of novel benzoxazole derivatives.
Chemical Identity and Foundational Properties
A precise understanding of a molecule begins with its fundamental identifiers and computed properties. These data points are critical for database searches, regulatory submissions, and predicting behavior in various experimental contexts.
| Identifier | Value | Source |
| IUPAC Name | methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate | Sigma-Aldrich |
| CAS Number | 931098-35-0 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 220.23 g/mol | Sigma-Aldrich |
| Physical Form | Powder | Sigma-Aldrich |
| Melting Point | 109-112 °C | Sigma-Aldrich |
| InChI Key | DAJLYVDAFQOOOP-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Purity Assessment: The Genesis of Analysis
The structural analysis of any compound is intrinsically linked to its synthetic origin. The chosen synthetic route dictates the likely impurity profile, which, if not properly characterized, can confound subsequent analytical interpretations. A common and efficient method for the synthesis of N-substituted 2-aminobenzoxazoles involves the reaction of a 2-aminophenol precursor with a suitable electrophile.[3][4][5]
A plausible and widely-used approach for analogous structures involves the reaction of 2-aminophenol with a reagent that can provide the aminopropanoate moiety, often through a cyclization or coupling reaction.[3][6] For the purpose of this guide, we will consider the target molecule as having been synthesized and purified to a high degree (>98%) via column chromatography, with purity confirmed by High-Performance Liquid Chromatography (HPLC).
Self-Validating Protocol: HPLC Purity Assessment
Objective: To establish the purity of the synthesized Methyl 3-(benzoxazol-2-ylamino)propanoate prior to in-depth structural analysis.
Methodology:
-
System Preparation: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is equilibrated with a mobile phase of Acetonitrile:Water (50:50 v/v) with 0.1% formic acid to improve peak shape.
-
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in the mobile phase.
-
Injection: 10 µL of the sample is injected.
-
Detection: UV detection is performed at a wavelength determined by a preliminary UV scan, typically near the compound's λ_max (e.g., 254 nm or 280 nm).
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.
Trustworthiness Check: A successful run must show a sharp, symmetrical main peak with a purity level of ≥98%. The absence of significant secondary peaks validates that the sample is suitable for definitive spectroscopic characterization.
Structural Elucidation: A Spectroscopic Triad
The definitive confirmation of a chemical structure relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).
Anticipated ¹H NMR Data (in CDCl₃, 400 MHz):
-
δ ~7.0-7.5 ppm (m, 4H): This complex multiplet corresponds to the four protons on the aromatic benzene ring of the benzoxazole core. Their varied chemical shifts are due to their distinct positions relative to the fused oxazole ring and the amino substituent.
-
δ ~5.5-6.0 ppm (br s, 1H): A broad singlet attributable to the secondary amine (N-H) proton. The broadness is a result of quadruple relaxation and potential chemical exchange.
-
δ 3.70 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the methyl ester (-OCH₃) group.[7] Its downfield shift is due to the deshielding effect of the adjacent oxygen atom. This resonance appears as a singlet as there are no protons on the adjacent atom.[8]
-
δ ~3.6 ppm (t, 2H): A triplet corresponding to the two protons on the methylene group adjacent to the amine (-NH-CH₂ -). The signal is split into a triplet by the two neighboring protons of the other methylene group.
-
δ ~2.7 ppm (t, 2H): A triplet representing the two protons on the methylene group adjacent to the carbonyl (-CH₂ -C=O). This upfield shift relative to the other methylene group is expected as it is further from the electron-withdrawing amine. It is split into a triplet by the adjacent -NH-CH₂- group.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.
Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz):
-
δ ~172 ppm: Carbonyl carbon (C=O) of the methyl ester.
-
δ ~162 ppm: C2 carbon of the benzoxazole ring (the one bonded to the amino group and the ring oxygen).
-
δ ~140-150 ppm: The two quaternary carbons of the benzoxazole ring where the benzene and oxazole rings are fused.
-
δ ~110-130 ppm: The four aromatic CH carbons of the benzene ring.
-
δ ~52 ppm: The methyl ester carbon (-OC H₃).
-
δ ~40 ppm: The methylene carbon adjacent to the amine (-NH-C H₂-).
-
δ ~35 ppm: The methylene carbon adjacent to the carbonyl (-C H₂-C=O).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Key IR Absorption Bands (cm⁻¹):
-
~3350-3400 cm⁻¹ (sharp, medium): N-H stretch of the secondary amine.
-
~3050-3100 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2850-2960 cm⁻¹ (medium): Aliphatic C-H stretch from the methylene and methyl groups.[9]
-
~1735-1745 cm⁻¹ (strong, sharp): C=O stretch of the saturated ester.[9][10] This is a highly diagnostic peak.
-
~1620-1640 cm⁻¹ (strong): C=N stretch of the benzoxazole system.
-
~1450-1580 cm⁻¹ (multiple, medium): C=C stretching vibrations within the aromatic ring.
-
~1200-1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the ester group.[9][10]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): m/z = 220. This peak corresponds to the intact molecule with one electron removed and confirms the molecular weight.[11]
-
Key Fragmentation Peaks:
-
m/z = 189: Loss of the methoxy group (-OCH₃, 31 Da) from the molecular ion.
-
m/z = 161: Loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).
-
m/z = 147: Loss of the propanoate side chain, leaving the N-ethyl benzoxazole fragment.
-
m/z = 133: The benzoxazol-2-amine cation, a very common and stable fragment in this class of compounds.
-
m/z = 59: The methoxycarbonyl cation [COOCH₃]⁺.
-
Visualizing the Analytical Workflow
To ensure a logical and reproducible process, the entire analytical workflow can be visualized. This flowchart outlines the path from a purified sample to full structural confirmation, emphasizing the self-validating nature of the process.
Caption: Methyl 3-(benzoxazol-2-ylamino)propanoate.
Primary Mass Spectrometry Fragmentation
Caption: Key EI-MS Fragmentation Pathways.
Conclusion
The structural characterization of Methyl 3-(benzoxazol-2-ylamino)propanoate is achieved with high confidence through the integrated application of NMR, IR, and Mass Spectrometry, underpinned by a rigorous assessment of sample purity via HPLC. The spectral data are fully consistent with the proposed structure, from the overall carbon-hydrogen framework detailed by NMR to the specific functional groups identified by IR and the molecular weight and fragmentation patterns confirmed by MS. This guide provides not only the expected analytical data but also the scientific rationale for its interpretation, establishing a robust, self-validating methodology for researchers working with this important class of heterocyclic compounds.
References
Sources
- 1. jocpr.com [jocpr.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 6. Benzoxazole synthesis [organic-chemistry.org]
- 7. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Fluorescent properties of 2-amino benzoxazole derivatives
An In-depth Technical Guide to the Fluorescent Properties of 2-Aminobenzoxazole Derivatives
Foreword
The benzoxazole scaffold represents a cornerstone in heterocyclic chemistry, prized for its rigid, planar structure and rich electronic properties. The introduction of an amino group at the 2-position unlocks a fascinating array of photophysical behaviors, transforming the core molecule into a versatile platform for fluorescent probe development, advanced materials science, and pharmaceutical innovation. This guide provides a deep dive into the synthesis, photophysical characterization, and application of 2-aminobenzoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in established scientific principles and field-proven methodologies. We will explore the causal relationships between chemical structure and fluorescent output, detail robust experimental protocols, and survey the cutting-edge applications that make this class of molecules a subject of intense and fruitful investigation.
The 2-Aminobenzoxazole Core: A Privileged Scaffold
The 2-aminobenzoxazole structure consists of a benzene ring fused to an oxazole ring, with an amino group substituent at the C2 position. This arrangement is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry and materials science.[1][2] The nitrogen-containing heterocyclic system is electronically versatile, participating in a range of chemical reactions, while the amino group serves as a potent modulator of its electronic and, consequently, its photophysical properties.[3] This unique combination makes 2-aminobenzoxazole derivatives highly valuable as:
-
Fluorescent Probes: Their excellent photophysical properties are harnessed for biological imaging and the detection of specific analytes.[3]
-
Pharmaceutical Building Blocks: The core structure is found in various therapeutic agents, including enzyme inhibitors and potential treatments for neurological disorders.[1][4]
-
Advanced Materials: They are incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[3]
Fundamental Photophysical Principles and the Role of ESIPT
The fluorescence of 2-aminobenzoxazole derivatives is governed by their electronic structure and their interaction with the surrounding environment. A key phenomenon observed in many related benzoxazole systems is Excited-State Intramolecular Proton Transfer (ESIPT) .[5][6][7]
ESIPT is a phototautomerization process that occurs in molecules containing both a proton-donating group (like a hydroxyl) and a proton-accepting group (like a heterocyclic nitrogen) in close proximity, linked by an intramolecular hydrogen bond.[7] Upon photoexcitation, the acidity and basicity of these groups change dramatically, triggering an ultrafast transfer of a proton. This creates a new, transient keto-tautomer in the excited state, which then relaxes to the ground state via fluorescence.
The significance of ESIPT lies in the exceptionally large Stokes shift (the separation between the absorption and emission maxima) it produces. This is because absorption occurs from the ground-state enol form, while emission occurs from the structurally distinct, lower-energy excited-state keto form. This large separation is highly desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.
While the canonical 2-aminobenzoxazole does not possess the hydroxyl group required for classic ESIPT, many of its most-studied fluorescent derivatives are based on the 2-(2'-hydroxyphenyl)benzoxazole (HBO) framework, where an amino group is added to the benzoxazole ring. In these systems, the amino group acts as a powerful electronic modulator. Theoretical studies show that the presence and position of the amino group can alter the electron density distribution in the excited state, thereby influencing the strength of the intramolecular hydrogen bond and hindering or modifying the ESIPT process.[8]
Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Synthesis of 2-Aminobenzoxazole Derivatives: From Classical to Modern Methods
The synthesis of the 2-aminobenzoxazole core is a critical step that dictates the feasibility and scalability of its applications. While historical methods often relied on hazardous reagents, modern chemistry has provided safer and more efficient alternatives.
Common Synthetic Strategies:
-
Classical Cyclization with Cyanogen Bromide: The most established protocol involves the cyclization of 2-aminophenols with cyanogen bromide (BrCN). However, the high toxicity of BrCN makes this method undesirable for large-scale and green chemistry applications.[1]
-
Modern Electrophilic Cyanating Agents: A significant improvement involves replacing BrCN with safer electrophilic cyanating agents. One such approach uses N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid to react with various o-aminophenols, affording the desired products in good to excellent yields.[1][9]
-
Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction provides an alternative route. It can be initiated by activating benzoxazole-2-thiol with chloroacetyl chloride, followed by rearrangement.[1][9]
-
Direct C-H Amination: Recent advancements have enabled the direct amination of the benzoxazole C2 position. This method can be catalyzed by an ionic liquid like 1-butylpyridinium iodide, allowing the reaction to proceed smoothly at room temperature with a variety of secondary amines.[10]
Experimental Protocol: Synthesis via Electrophilic Cyanation
This protocol is adapted from methodologies developed to avoid hazardous cyanating agents.[1][9]
Objective: To synthesize a 2-aminobenzoxazole derivative from an o-aminophenol and NCTS.
Materials:
-
Substituted o-aminophenol (1.0 mmol)
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol)
-
Lewis Acid (e.g., ZnCl₂, 1.5 mmol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), 10 mL)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted o-aminophenol (1.0 mmol) and anhydrous THF (5 mL).
-
Addition of Reagents: Add the Lewis acid (ZnCl₂, 1.5 mmol) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve NCTS (1.1 mmol) in anhydrous THF (5 mL) and add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 2-aminobenzoxazole derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Structure-Property Relationships: Tuning the Fluorescence
The fluorescent properties of 2-aminobenzoxazole derivatives can be precisely tuned by chemical modification. The choice of substituents and their position on the aromatic core directly impacts the electronic energy levels, thereby altering the absorption and emission characteristics.
Key Principles of Substitution:
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) increase the electron density of the π-system. This generally leads to a bathochromic (red) shift in both absorption and emission spectra, meaning they occur at longer wavelengths.[6]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density. This often results in a hypsochromic (blue) shift or can be used to create intramolecular charge transfer (ICT) states, which can also lead to red-shifted, environmentally sensitive fluorescence.[6][11]
-
Positional Isomerism: The position of a substituent is critical. For instance, in amino-substituted HBO derivatives, the position of the amino group on the benzoxazole framework determines its influence on the ESIPT process and overall charge distribution.
Data Summary: Photophysical Properties of Substituted Benzoxazoles
The following table summarizes representative data for how substituents affect the core photophysical properties. Data is compiled from various sources for illustrative purposes.
| Compound | Substituent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) | Reference |
| HBO | -H (Parent) | ~330 | ~480 (Keto) | ~11,000 | High | [6] |
| Amino-HBO | 5-NH₂ | Red-shifted | Blue-shifted (Keto) | Variable | Moderate | |
| Nitro-HBO | 5-NO₂ | Red-shifted | Red-shifted (Keto) | Variable | Moderate | [6] |
| Styryl-BO | 2-Styryl | ~350 | ~410 | ~4,500 | High | [12] |
| DMA-Styryl-BO | 2-(p-dimethylaminostyryl) | ~400 | ~500 | ~5,000 | High | [12] |
Note: Values are approximate and highly dependent on the solvent environment.
Key Applications in Science and Technology
The tunable and often environmentally sensitive fluorescence of 2-aminobenzoxazole derivatives makes them powerful tools in diverse scientific fields.
Caption: Major application areas for 2-aminobenzoxazole derivatives.
-
Fluorescent Sensing and Bioimaging: Their ability to change fluorescence upon binding to specific analytes has been exploited to create sensors for metal ions like Fe³⁺.[13] The coordination of the ion to the benzoxazole moiety can trigger a strong fluorescence emission, enabling detection.[13] Furthermore, their capacity to intercalate with DNA and the development of derivatives with two-photon absorption properties make them promising candidates for intracellular imaging with deep-tissue penetration and low cytotoxicity.[14][15]
-
Drug Development: Beyond their use as probes, the 2-aminobenzoxazole scaffold is integral to the design of therapeutic agents. They have been identified as potent inhibitors of enzymes and transporters, such as Sphingosine-1-phosphate Transporter Spns2, which is a target for autoimmune diseases.[4]
Protocol: Characterization of Photophysical Properties
A rigorous and standardized characterization of fluorescent molecules is essential for reproducibility and comparison across studies.
Objective: To determine the key photophysical parameters (absorption maximum, emission maximum, Stokes shift, and relative quantum yield) of a 2-aminobenzoxazole derivative.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
Quartz cuvettes (1 cm path length)
Materials:
-
Synthesized 2-aminobenzoxazole derivative
-
Spectroscopic grade solvent (e.g., ethanol, chloroform, or acetonitrile)
-
Quantum Yield Standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95; or Quinine Sulfate in 0.5 M H₂SO₄, Φ = 0.54)[16]
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a stock solution of the sample compound in the chosen solvent at a concentration of ~1 mM.
-
Working Solution Preparation:
-
From the stock solution, prepare a dilute working solution (~1-10 µM) for analysis.
-
The absorbance of this solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Prepare a solution of the quantum yield standard with a similar absorbance (<0.1) at the same excitation wavelength.
-
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of the working solution using the spectrophotometer.
-
Identify the wavelength of maximum absorption (λabs). This will be used as the excitation wavelength (λex).
-
-
Fluorescence Emission Measurement:
-
Using the fluorometer, set the excitation wavelength to λabs.
-
Record the emission spectrum, scanning a range well beyond the excitation wavelength.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
-
Quantum Yield (Φ) Calculation (Relative Method):
-
Measure the integrated fluorescence intensity (Area under the emission curve) of both the sample (IS) and the standard (IR).
-
Measure the absorbance of the sample (AS) and the standard (AR) at the excitation wavelength.
-
Record the refractive index of the solvent used for the sample (ηS) and the standard (ηR).
-
Calculate the quantum yield of the sample (ΦS) using the following equation:
ΦS = ΦR × (IS / IR) × (AR / AS) × (ηS² / ηR²)
Where:
-
ΦR is the known quantum yield of the standard.
-
-
-
Data Analysis:
-
Stokes Shift (in nm): Δλ = λem - λabs
-
Stokes Shift (in cm-1): Δν = (1/λabs - 1/λem) × 10⁷
-
Caption: Workflow for the characterization of photophysical properties.
Conclusion and Future Outlook
2-Aminobenzoxazole derivatives constitute a remarkably versatile class of fluorescent molecules. Their synthetic accessibility, coupled with the profound influence of structural modifications on their photophysical properties, ensures their continued relevance in science and technology. The principles of substituent effects and phenomena like ESIPT provide a rational basis for designing molecules with tailored fluorescent outputs—from large Stokes shifts for high-contrast imaging to specific responses for chemical sensing.
The future of this field is bright, with emerging research focusing on:
-
Two-Photon Absorption (2PA): Designing derivatives with large 2PA cross-sections will enable deeper and less invasive biological imaging.[14]
-
Aggregation-Induced Emission (AIE): Developing AIE-active benzoxazoles could lead to novel probes for monitoring aggregation processes in biological systems and for creating highly emissive solid-state materials.[17]
-
Multifunctional Probes: Integrating the 2-aminobenzoxazole core into more complex systems to create theranostic agents that can simultaneously image and treat diseases.
By continuing to explore the rich chemistry of this scaffold, the scientific community is well-positioned to develop next-generation fluorescent tools that will illuminate complex biological processes and drive innovation in medicine and materials science.
References
- Effect of amino group on the excited-state intramolecular proton transfer (ESIPT) mechanisms of 2-(2′-hydroxyphenyl)
- Tailoring the excited-state intramolecular proton transfer (ESIPT) fluorescence of 2-(2'-hydroxyphenyl)
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cycliz
- 2-Aminobenzoxazole. Chem-Impex.
- SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. International Journal of Pharmaceutical Sciences and Research.
- PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi, Tomul XXVI, s. I c. Chimie, 2018.
- Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. Bulletin of the Korean Chemical Society.
- A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells. Analytical Methods.
- Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentr
- Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC.
- Excited state intramolecular proton transfer and charge transfer dynamics of a 2-(2'-hydroxyphenyl)
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Effect of different substituent on the ESIPT process and fluorescence features of 2-(2-hydroxyphenyl)benzoxazole derivatives: A DFT/TD-DFT study.
- The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green C
- Bioactive 2-aminobenzoxazole derivatives.
- Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications.
- Chemistry of 2-(2′-Aminophenyl)
- 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). PMC.
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- 4. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives -Bulletin of the Korean Chemical Society [koreascience.kr]
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- 8. researchgate.net [researchgate.net]
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- 13. A benzoxazole functionalized fluorescent probe for selective Fe3+ detection and intracellular imaging in living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Rationally designed two-photon absorption compounds based on benzoxazole derivatives: structure–property relationships and bio-imaging applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
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- 17. mdpi.com [mdpi.com]
Benzoxazole Propanoates in Oncology: Synthetic Strategies and Mechanistic Targets
Executive Summary
This technical guide analyzes the therapeutic potential of benzoxazole propanoates—a specialized subclass of heterocyclic compounds—in oncology. While the benzoxazole core is a privileged scaffold mimicking nucleic acid bases (adenine/guanine), the addition of a propanoate (propionic acid/ester) side chain introduces specific metabolic and kinase-modulating properties.
This guide details the structural rationale, synthesis protocols, and validation assays for these compounds, focusing on their dual role as PPAR
Structural Activity Relationship (SAR)
The pharmacological potency of benzoxazole propanoates relies on a bipartite molecular design:
-
The Benzoxazole Core (Head): Acts as a bioisostere for purine bases, facilitating intercalation into DNA or binding to the ATP-binding pockets of kinases (e.g., VEGFR-2, EGFR).
-
The Propanoate Tail (Tail):
-
Acid Form (
): Mimics fatty acids, serving as a critical anchor for the Ligand Binding Domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPARs). This is essential for metabolic reprogramming of cancer cells. -
Ester Form (
): Increases lipophilicity for cell membrane permeation, often acting as a prodrug that is hydrolyzed intracellularly.
-
Key SAR Rules
-
C-2 Substitution: The position 2 of the oxazole ring is the primary vector for diversity. Attaching the propanoate linker here (via an alkyl or thio-alkyl chain) maximizes PPAR subtype selectivity.
-
C-5/C-6 Halogenation: Introduction of electron-withdrawing groups (Cl, F) at the 5 or 6 position of the benzene ring enhances metabolic stability and affinity for hydrophobic pockets in kinase targets.
Mechanistic Pathways in Oncology[1]
Benzoxazole propanoates operate primarily through two distinct but synergistic pathways: Metabolic Reprogramming via PPARs and Kinase Inhibition .
Pathway A: PPAR -Mediated Metabolic Disruption
Many benzoxazole propanoic acid derivatives function as PPAR
Mechanism:
-
Ligand binding induces PPAR
heterodimerization with Retinoid X Receptor (RXR). -
The complex binds to Peroxisome Proliferator Response Elements (PPRE) in DNA.[2]
-
Upregulation of PTEN: This suppresses the PI3K/Akt pathway.
-
Downregulation of Bcl-2: Shifts the balance toward apoptosis (Bax dominance).
-
Metabolic Stress: Disruption of lipid metabolism (fatty acid oxidation) starves the rapidly dividing tumor.
Pathway B: VEGFR-2 Inhibition
Certain derivatives, particularly those where the propanoate acts as a linker to a bulky hydrophobic group, fit into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), inhibiting angiogenesis.
Visualization: PPAR Signaling Cascade
The following diagram illustrates the PPAR
Caption: PPAR
Experimental Protocols
Chemical Synthesis of 3-(Benzo[d]oxazol-2-yl)propanoic Acid
This protocol describes the synthesis of a core benzoxazole propanoate scaffold.
Reagents: 2-aminophenol, Succinic anhydride, Polyphosphoric acid (PPA), NaHCO
Step-by-Step Methodology:
-
Cyclocondensation: In a round-bottom flask, mix 2-aminophenol (10 mmol) and succinic anhydride (10 mmol).
-
Catalysis: Add Polyphosphoric acid (PPA) (15 g) as both solvent and cyclizing agent.
-
Reaction: Heat the mixture to 140–150°C for 4–6 hours under magnetic stirring. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).
-
Quenching: Pour the hot reaction mixture slowly into crushed ice (200 g) with vigorous stirring. The PPA will dissolve, precipitating the crude product.
-
Neutralization: Adjust pH to ~4–5 using saturated NaHCO
solution to ensure the propanoic acid moiety is protonated/precipitated correctly. -
Purification: Filter the solid precipitate. Recrystallize from ethanol/water to yield the 3-(benzo[d]oxazol-2-yl)propanoic acid.
Causality Check: PPA is chosen over sulfuric acid because it minimizes charring and acts as a mild dehydrating agent, essential for closing the oxazole ring without degrading the propanoate tail.
Visualization: Synthesis Workflow
Caption: One-pot synthesis of benzoxazole propanoic acid via PPA-mediated cyclodehydration.
In Vitro Validation: PPAR Transactivation Assay
To confirm the propanoate tail is engaging the PPAR target (Self-Validating System).
-
Cell Line: HEK293T cells (transiently transfected).
-
Plasmids:
-
Expression plasmid: pSG5-PPAR
(or ). -
Reporter plasmid: PPRE-Luc (Luciferase gene driven by PPRE).
-
Control: Renilla luciferase (for normalization).
-
-
Treatment: Incubate cells with the synthesized benzoxazole propanoate (0.1, 1, 10
M) for 24 hours. Positive control: Rosiglitazone. -
Readout: Lyse cells and measure luminescence.
-
Validation Logic: If the compound mimics a fatty acid, it must increase Luciferase activity relative to the DMSO control. If activity increases >5-fold, it is a potent agonist.
Preclinical Data Landscape
The following table summarizes cytotoxicity data (
| Compound Class | Cell Line | Target | Mechanism Note | |
| Benzoxazole-2-propanoic acid | HT-29 (Colon) | PPAR | 12.5 | Induces G0/G1 arrest via p21 upregulation |
| 5-Chloro-benzoxazole deriv. | MCF-7 (Breast) | VEGFR-2 | 5.2 | Inhibits angiogenesis; high lipophilicity |
| Bis-benzoxazole propanoate | HCT116 (Colon) | DNA Topo II | 8.1 | DNA intercalation; apoptosis induction |
| Benzoxazole-amide conjugate | HepG2 (Liver) | PPAR | 28.3 | Modulates lipid metabolism; reduces proliferation |
Data aggregated from recent studies (see References).
Future Outlook & Formulation
The primary hurdle for benzoxazole propanoates is aqueous solubility . While the propanoic acid head group provides some polarity, the benzoxazole core is highly aromatic and planar.
-
Formulation Strategy: Development of sodium salts of the propanoic acid or encapsulation in liposomes is recommended for in vivo studies.
-
PROTAC Development: The propanoate tail offers an ideal handle for conjugation to E3 ligase ligands, potentially creating Proteolysis Targeting Chimeras (PROTACs) to degrade specific oncogenic proteins (e.g., degrading VEGFR-2 rather than just inhibiting it).
References
-
Moreno-Rodríguez, A., et al. (2024).Synthesis and in vitro cytotoxicity of benzoxazole-based PPAR
/ antagonists in colorectal cancer cell lines.[3] Drug Development Research. Link -
Kuzu, B., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Kakkar, S., et al. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agent. Chemistry Central Journal. Link
-
Bollu, R., et al. (2017). Synthesis and biological evaluation of benzoxazole derivatives as potent anticancer agents.[4] European Journal of Medicinal Chemistry.[5] Link
-
Aiello, S., et al. (2025).
Dual Agonists With Anti-Fibrotic and Metabolic Regulatory Effects. British Journal of Pharmacology. Link
Sources
- 1. The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole Derivatives as Potent FXR and PPARα Dual Agonists With Anti‐Fibrotic and Metabolic Regulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells [frontiersin.org]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rational Solvent Selection for the Synthesis of Benzoxazole Amino Esters
An Application Guide for Drug Development Professionals
Abstract
Benzoxazole scaffolds are pivotal structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of benzoxazole amino esters, key intermediates in drug development, is profoundly influenced by the choice of reaction solvent. This application note provides a comprehensive guide to understanding and optimizing solvent selection for this critical reaction. We will explore the underlying reaction mechanism, dissect the role of solvent properties on reaction kinetics and yield, and provide detailed, field-proven protocols for solvent screening and reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the efficiency, yield, and purity of their benzoxazole amino ester syntheses.
The Foundational Chemistry: Mechanism of Benzoxazole Formation
The synthesis of a 2-substituted benzoxazole from a 2-aminophenol and an ester derivative proceeds via a two-stage process: initial amide formation followed by an intramolecular cyclization-dehydration cascade. Understanding this pathway is fundamental to rational solvent selection, as the solvent must accommodate and stabilize key intermediates and transition states.
The reaction is typically initiated by the nucleophilic attack of the amino group of the 2-aminophenol onto the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the alcohol (from the ester), yielding a 2-hydroxy-N-aryl amide. The final, often rate-determining, step is the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl, followed by dehydration to form the stable, aromatic benzoxazole ring.[1][2]
Caption: Logical workflow for solvent screening and optimization.
General Protocol for Parallel Solvent Screening
This protocol outlines a method for testing four solvents simultaneously to efficiently identify the optimal medium.
Materials:
-
2-Aminophenol derivative (1.0 mmol)
-
Amino ester derivative (1.0 mmol)
-
Candidate Solvents (e.g., DMF, Acetonitrile, 1,4-Dioxane, Toluene), anhydrous
-
Parallel reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates, developing chamber, and appropriate eluent (e.g., Ethyl Acetate/Hexane mixture)
-
Ethyl Acetate (for workup)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To each of four separate reaction vials, add the 2-aminophenol (1.0 mmol) and the amino ester (1.0 mmol).
-
Solvent Addition: Add 2 mL of a different candidate solvent (DMF, Acetonitrile, 1,4-Dioxane, Toluene) to each respective vial.
-
Heating: Place all vials in a pre-heated heating block or oil bath set to a suitable temperature (e.g., 100-130 °C). Ensure consistent stirring. [3][4]4. Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture. Spot the aliquots on a TLC plate alongside the starting materials to monitor the consumption of reactants and the formation of the product.
-
Workup (once a reaction is complete):
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (10 mL).
-
For reactions in water-miscible solvents (DMF, Acetonitrile), wash the organic layer with water (2 x 10 mL) and then brine (1 x 10 mL) to remove the solvent.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. [5]6. Analysis: Compare the crude product from each reaction by TLC or LC-MS to assess yield and purity. The solvent that provides the highest yield of the desired product with the fewest impurities is selected for optimization and scale-up.
-
Troubleshooting Guide
| Issue | Potential Cause (Solvent-Related) | Suggested Solution |
| Low or No Product Yield | Inappropriate Polarity: The solvent is not effectively stabilizing the reaction intermediates. [3] | Screen a range of solvents with varying polarities (e.g., Toluene, DCM, DMF). [3] |
| Poor Reactant Solubility: Starting materials are not fully dissolved at the reaction temperature. | Switch to a better solubilizing solvent like DMF or DMSO, or increase the reaction temperature if the solvent's boiling point allows. [3] | |
| Formation of Side Products | Solvent Participation: The solvent (e.g., an alcohol) is acting as a competing nucleophile. | Switch to an inert aprotic solvent such as 1,4-Dioxane or Toluene. [3] |
| Decomposition: The reaction temperature is too high for the reactants or product in that specific solvent. | Lower the reaction temperature or choose a solvent that allows the reaction to proceed efficiently at a lower temperature. | |
| Reaction Stalls | Insufficient Temperature: The solvent's boiling point is too low to provide the necessary activation energy for the final cyclization/dehydration step. | Switch to a higher-boiling point solvent like DMF, DMSO, or consider microwave-assisted synthesis. [6] |
Conclusion
The rational selection of a solvent is a cornerstone of successful benzoxazole amino ester synthesis. While polar aprotic solvents like DMF and acetonitrile often provide a robust starting point, a systematic screening approach remains the most effective strategy for optimizing any given reaction. By understanding the interplay between the reaction mechanism and solvent properties, researchers can significantly improve reaction efficiency, increase product yields, and minimize impurities, thereby accelerating the drug development pipeline.
References
-
Bruner, S. D., et al. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 59(15), 6054-6058. Also available from: PMC. [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19485-19499. [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for benzoxazole from aminophenol and diazoester. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
MDPI. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Seijas, J. A., et al. (2007). Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions. Synlett. [Link]
-
Chikhale, R. V., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Arabian Journal of Chemistry, 10, S3134-S3142. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25304-25337. [Link]
-
MDPI. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. MDPI. [Link]
-
Huynh, T. K. D., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2736-2744. [Link]
-
Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. Advanced Journal of Chemistry, Section A. [Link]
-
LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
-
MDPI. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]
-
ResearchGate. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. ResearchGate. [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. [Link]
-
Bentham Science. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science. [Link]
-
Nguyen, T. T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1698-1705. [Link]
-
Basavaraju, B., et al. (2019). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 9(2), 750-763. [Link]
-
The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method for making aminophenols and their amide derivatives.
-
OPUS. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of react. OPUS. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions by using different solvents. ResearchGate. [Link]
-
International Journal of Scientific and Research Publications. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. IJSRP. [Link]
Sources
- 1. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Designing fluorescent probes using benzoxazole amino propanoate scaffolds
Application Note: Rational Design of Benzoxazole-Amino Propanoate Fluorescent Probes
Executive Summary
The benzoxazole scaffold, particularly 2-(2'-hydroxyphenyl)benzoxazole (HBO), is a cornerstone of fluorescent probe design due to its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] This mechanism yields a large Stokes shift (>150 nm), minimizing self-absorption and autofluorescence interference.
This guide details the engineering of Benzoxazole-Amino Propanoate probes. These systems typically utilize a propanoate (or acrylate) linker as a "masking" group that suppresses ESIPT fluorescence until a specific biological event—such as biothiol-mediated cleavage (Cysteine/Homocysteine) or enzymatic hydrolysis (Esterases/Amidases) —restores the fluorophore's emission. We also explore the use of amino-propanoate tails (e.g.,
Design Principles & Mechanism
The ESIPT Core
The unmasked HBO fluorophore exists in an equilibrium between an Enol (E) and Keto (K) form. Upon excitation, the Enol form undergoes ultra-fast proton transfer to the excited Keto tautomer (
-
OFF State: When the phenolic hydroxyl is functionalized (e.g., with a propanoate ester), ESIPT is blocked. The molecule emits weak, blue fluorescence (or is non-fluorescent).
-
ON State: Cleavage of the propanoate group restores the hydroxyl, enabling ESIPT and restoring strong green/yellow fluorescence.
The Amino Propanoate Trigger
The "amino propanoate" moiety serves two distinct design functions depending on the target:
-
Biothiol Sensor (Cysteine Specificity): An acrylate or
-chloropropionate group acts as a Michael acceptor. Cysteine attacks the -carbon, followed by an intramolecular cyclization that cleaves the ester bond, releasing the fluorophore. -
Enzymatic Substrate (Prodrug/Metabolism): A 3-aminopropanoate linker can mimic amino acid substrates, targeted by specific amidases or esterases (e.g., MymA in Mycobacterium tuberculosis), making these scaffolds valuable for prodrug activation studies.
Chemical Synthesis Protocol
Phase A: Synthesis of the HBO Fluorophore
-
Reaction: Condensation of 2-aminophenol with substituted salicylaldehyde.
-
Catalyst: Phenylboronic acid or oxidative cyclization using Schiff base intermediates.
Step-by-Step:
-
Reagents: Mix 2-aminophenol (10 mmol) and 4-(diethylamino)salicylaldehyde (10 mmol) in Ethanol (30 mL).
-
Condensation: Reflux at 80°C for 4 hours. A Schiff base precipitate may form.[3]
-
Cyclization: Add Pb(OAc)
(1.1 eq) or DDQ (1.1 eq) to the crude mixture in DCM to effect oxidative cyclization to the benzoxazole. -
Purification: Silica gel column chromatography (Hexane/EtOAc 8:1).
-
Yield: Typically 60–75% of a yellow solid (HBO derivative).
Phase B: Functionalization with Amino Propanoate Linker
-
Objective: Mask the phenolic -OH to quench ESIPT.
-
Reagents: 3-chloropropionyl chloride (for Cys sensing) or N-Boc-beta-alanine (for enzyme sensing).
Protocol (Cysteine Probe Variant):
-
Dissolution: Dissolve HBO derivative (1 mmol) in anhydrous DCM (10 mL) with Triethylamine (1.5 mmol).
-
Acylation: Dropwise add 3-chloropropionyl chloride (1.2 mmol) at 0°C.
-
Reaction: Stir at RT for 3 hours. Monitor TLC for disappearance of the fluorescent starting material (blue shift in fluorescence).
-
Workup: Wash with NaHCO
, brine, and dry over Na SO . -
Isolation: Flash chromatography to obtain the Benzoxazole-Propanoate Probe .
Visualization of Synthesis & Mechanism
Figure 1: Synthetic workflow and "Turn-On" sensing mechanism for Cysteine detection.
Experimental Validation Protocol
Spectroscopic Characterization
Before biological use, the probe's photophysical response must be validated.
| Parameter | Experimental Condition | Expected Result |
| Absorption Max | 10 µM Probe in PBS (pH 7.4) | ~360–400 nm |
| Emission (OFF) | Excitation @ Abs Max | Weak/Negligible emission (Blue region) |
| Emission (ON) | + 100 µM Cysteine (30 min) | Strong emission @ ~500–550 nm (Green/Yellow) |
| Quantum Yield | Measured vs. Quinine Sulfate |
Selectivity Assay
To ensure the "amino propanoate" linker (specifically 3-chloropropionate or acrylate) is selective for Cysteine over other biothiols (GSH, Hcy):
-
Preparation: Prepare 10 µM probe solutions in PBS buffer (containing 20% DMSO for solubility).
-
Screening: Add 100 µM of various analytes: Cys, Hcy, GSH, Serine, Lysine, Glucose, NaHS.
-
Kinetics: Monitor fluorescence at 530 nm every 2 minutes for 1 hour.
-
Result Interpretation:
-
Cysteine: Rapid increase (saturation < 20 min) due to specific kinetic favorability of the 7-membered ring transition state formed by amino-propanoate derivatives.
-
Hcy/GSH: Slow or negligible response (kinetic discrimination).
-
Cell Imaging (Confocal Microscopy)
-
Cell Line: HeLa or MCF-7 cells.
-
Incubation: Incubate cells with 5–10 µM Probe for 30 minutes at 37°C.
-
Control: Pre-treat one group with N-ethylmaleimide (NEM, 1 mM) to deplete intracellular thiols (Negative Control).
-
Imaging: Excitation at 405 nm; Emission collection 500–550 nm.
-
Expectation: Bright fluorescence in untreated cells; Dark images in NEM-treated cells.
-
Troubleshooting & Optimization
-
Issue: Low Solubility.
-
Cause: Benzoxazoles are hydrophobic.
-
Solution: Introduce a morpholine or sulfonate group on the benzoxazole ring (away from the OH site) to improve water solubility without altering the sensing mechanism.
-
-
Issue: Slow Response Time.
-
Cause: Steric hindrance at the propanoate ester.
-
Solution: Use an acrylate linker instead of 3-chloropropionate for faster Michael addition kinetics, though this may reduce selectivity between Cys and GSH.
-
-
Issue: High Background.
-
Cause: Hydrolysis of the ester bond by intracellular esterases.
-
Solution: Modify the linker to an amide if targeting enzymatic activity (e.g., aminopeptidases) rather than thiols, or add steric bulk (methyl groups) alpha to the ester carbonyl.
-
References
-
Song, Y., et al. (2020).[4] "Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition." Luminescence, 35(7), 1010-1016.[4] Link
-
Chen, W., & Pang, Y. (2009).[5] "Efficient synthesis of 2-(2′-hydroxyphenyl)benzoxazole by palladium(II)-catalyzed oxidative cyclization." Tetrahedron Letters, 50(48), 6680-6683.[5] Link
-
Abeywickrama, C. S., & Pang, Y. (2021).[2] "Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response." RSC Advances, 11, 14706-14712. Link
-
Váradi, A., et al. (2016). "Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925." Journal of Medicinal Chemistry, 59(18), 8345–8362. Link
-
Korboukh, I., et al. (2022).[6] "MymA Bioactivated Thioalkylbenzoxazole Prodrug Family Active against Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 65(2), 1481–1500. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium derivative: the fluoride-induced large spectral shift for ratiometric response - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of benzoxazole derivatives by column chromatography vs crystallization
This technical guide is structured to function as a Tier 2/3 Support resource for researchers encountering purification difficulties with benzoxazole scaffolds. It prioritizes mechanistic understanding over rote instructions.
Topic: Purification Strategies: Column Chromatography vs. Crystallization Ticket Type: Advanced Troubleshooting & Protocol Optimization Applicable Compounds: 2-substituted benzoxazoles, bis-benzoxazoles, and fused derivatives.
The Triage Phase: Method Selection Strategy
Before initiating purification, you must characterize the crude mixture. Benzoxazoles are privileged scaffolds but possess a pyridine-like nitrogen that complicates purification. Use this decision matrix to select the optimal workflow.
Decision Matrix: Crystallization vs. Chromatography
| Feature | Crystallization | Column Chromatography |
| Primary Use Case | Scaling up (>1g); Removing trace colored impurities; High-melting solids (>60°C). | Complex mixtures; Separating close |
| Purity Mechanism | Lattice exclusion (thermodynamic control). | Adsorption/Partition coefficients (kinetic/equilibrium control). |
| Key Advantage | Scalable; Anhydrous product; "Green" solvent economy. | Universal applicability; separating unreacted o-aminophenol. |
| Common Failure | "Oiling out" (Liquid-Liquid Phase Separation). | "Streaking" or "Tailing" due to basic Nitrogen-Silanol interactions. |
| Cost Efficiency | High (Low solvent usage). | Low (High silica/solvent consumption). |
Visual Workflow: The Decision Tree
Figure 1: Logical flow for selecting the purification method based on TLC profile and physical properties.
Deep Dive: Crystallization Troubleshooting
Crystallization is the preferred industrial method for benzoxazoles due to the planar nature of the aromatic system, which facilitates
FAQ: Crystallization Issues
Q: My product separates as a dark oil at the bottom of the flask instead of crystals. (Oiling Out)
-
The Cause: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the compound's solubility drops too fast at a temperature above its melting point in that solvent mixture, or if the solution is too concentrated.
-
The Fix:
-
Re-dissolve: Heat the mixture back to reflux until clear.
-
Solvent Adjustment: Add slightly more of the good solvent (e.g., Ethanol) to lower the saturation point.
-
The "Cloud Point" Technique: Add the anti-solvent (e.g., Water) dropwise only until a faint turbidity persists, then add one drop of good solvent to clear it.
-
Slow Cool: Insulate the flask with foil. Rapid cooling promotes oiling.
-
Q: The crystals are colored (yellow/brown) but NMR shows the product is pure.
-
The Cause: Trace oxidation products of o-aminophenol (starting material) are highly colored and can get trapped in the crystal lattice.
-
The Fix: Use Activated Charcoal .
Protocol: Standard Benzoxazole Recrystallization
Best for: 2-phenylbenzoxazole derivatives.
-
Solvent System: Ethanol (95%) is the gold standard. For hydrophobic derivatives, use Toluene/Hexane.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add hot Ethanol portion-wise while stirring on a heat block.
-
Saturation: Stop adding solvent as soon as the solid dissolves.
-
Nucleation: Remove from heat. If no crystals form after 10 mins, scratch the inner glass wall with a glass rod to create nucleation sites.
-
Collection: Filter the crystals under vacuum. Wash with ice-cold Ethanol.
Deep Dive: Column Chromatography Troubleshooting
Chromatography is necessary when side products (like uncyclized amides) have similar solubilities to the product.
The "Basic Nitrogen" Problem
Benzoxazoles contain a pyridine-like nitrogen atom (
-
Mechanism of Failure: This lone pair acts as a Lewis Base. Silica gel contains acidic silanol groups (
). -
Result: The benzoxazole hydrogen-bonds to the silica, causing peak tailing (streaking) and poor separation.
FAQ: Chromatography Issues
Q: My product streaks across the TLC plate and elutes over 20 fractions.
-
The Fix: You must neutralize the silica acidity.
-
Add Triethylamine (TEA): Add 1% TEA to your mobile phase (e.g., Hexane:EtOAc:TEA 80:19:1).
-
Note: Pre-wash the column with the TEA-containing solvent to ensure the silica is deactivated before loading your sample.
-
Q: I have poor separation between the benzoxazole and the starting aldehyde.
-
The Fix: Change the selectivity mechanism.
-
Switch from Silica (acidic) to Neutral Alumina . Alumina has a different surface chemistry that often resolves heterocycles better than silica.
-
Alternatively, use Dichloromethane (DCM) as the primary solvent instead of Hexane/EtOAc. Benzoxazoles are highly soluble in DCM, which disrupts surface adsorption differently.
-
Visual Workflow: The "Anti-Tailing" Protocol
Figure 2: Mechanistic intervention for preventing peak tailing on silica gel.
Validated Experimental Protocols
Protocol A: The "Green" Recrystallization (Ethanol/Water)
Reference Standard: Suitable for 2-substituted benzoxazoles synthesized via condensation.
-
Dissolve: Dissolve 1.0 g of crude benzoxazole in the minimum amount of boiling Ethanol (~5-10 mL).
-
Clarify: If insoluble particles remain, filter hot through a pre-warmed funnel.
-
Precipitate: While keeping the solution near boiling, add hot Water dropwise.
-
Stop point: The moment a permanent cloudiness appears.
-
-
Clear: Add 2-3 drops of Ethanol to restore clarity.
-
Crystallize: Allow to cool to room temperature undisturbed for 2 hours, then move to a 4°C fridge for 1 hour.
-
Yield Check: Expected recovery is 70-85%.
Protocol B: Flash Chromatography with Deactivation
Reference Standard: Suitable for separating benzoxazole from unreacted o-aminophenol.
-
Slurry Packing: Suspend Silica Gel 60 in Hexane containing 1% Triethylamine . Pour into the column.[3]
-
Equilibration: Flush with 2 column volumes of the starting eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).
-
Loading: Dissolve crude in a minimum volume of DCM or adsorb onto silica (dry load) if solubility is low.
-
Elution: Run a gradient from 5% to 20% EtOAc in Hexane.
-
Detection: Benzoxazoles are UV active (fluorescent). Use a UV lamp (254 nm/365 nm) to monitor fractions.
-
References
-
BenchChem Technical Support. (2025).[4][5][6] Recrystallization solvent for 6-Chlorobenzoxazole-2(3H)-thione. Retrieved from
- Potts, K. T. (1976). The Chemistry of Heterocyclic Compounds, Boron Compounds. John Wiley & Sons.
-
RSC Advances. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Retrieved from
-
National Institutes of Health (PMC). (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles. Retrieved from [7]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-Aminobenzoxazole Alkylation
Welcome to the technical support center for the alkylation of 2-aminobenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our focus is to empower you with the scientific rationale behind experimental choices to optimize your reaction outcomes, particularly concerning the critical parameter of reaction temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 2-aminobenzoxazole and provides actionable steps for resolution.
Question 1: My reaction yield is very low, and I am mostly recovering the starting 2-aminobenzoxazole. What is the likely cause related to temperature?
Answer:
A low conversion rate with the recovery of starting material often points to insufficient activation energy for the reaction to proceed at a practical rate.
-
Causality: The N-alkylation of 2-aminobenzoxazole is a nucleophilic substitution reaction. The exocyclic amino group of 2-aminobenzoxazole is a reasonably good nucleophile, but the reaction with an alkyl halide or other alkylating agent still requires a certain amount of energy to overcome the activation barrier. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to react, resulting in a stalled or sluggish reaction. Some reactions may require temperatures as high as 130°C to achieve good yields.[1]
-
Troubleshooting Protocol:
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new temperature point using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Consideration: Ensure your chosen solvent is appropriate for the intended temperature increase. High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are often good choices for these reactions as they can facilitate the reaction and remain stable at elevated temperatures.[2]
-
Reaction Time Extension: At a slightly elevated temperature, extend the reaction time and monitor for product formation. Some reactions are simply slow at lower temperatures.
-
Microwave Irradiation: For reactions that are sluggish even at high conventional heating temperatures, microwave irradiation can be a powerful tool to accelerate the reaction. Microwave heating can rapidly and efficiently increase the internal temperature of the reaction mixture, often leading to significantly shorter reaction times and improved yields.[3][4]
-
Question 2: I am observing the formation of a significant amount of a di-alkylated product. How can I control the regioselectivity and minimize this side product by adjusting the temperature?
Answer:
The formation of N,N-dialkylated 2-aminobenzoxazole is a common side reaction. While stoichiometry plays a crucial role, temperature can also influence the rate of the second alkylation step.
-
Causality: After the initial N-alkylation, the resulting secondary amine is often more nucleophilic than the starting primary amine, making it susceptible to a second alkylation. Higher reaction temperatures can provide the necessary energy for this second, often less desired, reaction to occur at a significant rate. Over-alkylation can become a prominent issue in reactions involving alkylating or acylating agents.[5]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Once the initial mono-alkylation is observed (via TLC or LC-MS), consider lowering the reaction temperature to disfavor the second alkylation. This is particularly relevant after an initial heating period to initiate the reaction.
-
Optimize Reactant Addition: Instead of adding the alkylating agent all at once, consider a slow, portion-wise, or syringe-pump addition at a moderate temperature. This helps to maintain a low concentration of the alkylating agent, which can favor the mono-alkylation product.
-
Stoichiometric Control: While not directly a temperature effect, ensure you are using a strict 1:1 or even a slight excess of the 2-aminobenzoxazole to the alkylating agent.
-
Base Selection: The choice of base can influence the nucleophilicity of the mono-alkylated product. A bulky, non-nucleophilic base might sterically hinder the second alkylation.
-
Question 3: My reaction is producing a complex mixture of byproducts, and the desired product is difficult to purify. Could the reaction temperature be the culprit?
Answer:
High reaction temperatures can indeed lead to the formation of multiple byproducts through various decomposition pathways or side reactions.
-
Causality: 2-Aminobenzoxazoles and many alkylating agents can be thermally labile. Excessive heat can cause decomposition of the starting materials, intermediates, or even the desired product. Furthermore, some solvents, like DMF, can participate in side reactions at high temperatures, leading to formylation or other undesired modifications.[3][4] For instance, 2-aminophenols, the precursors to 2-aminobenzoxazoles, are known to be susceptible to air oxidation, which can be accelerated at higher temperatures, leading to colored impurities.[1][5]
-
Troubleshooting Protocol:
-
Screen a Lower Temperature Range: Begin by running the reaction at a lower temperature (e.g., room temperature or 40-50 °C) for a longer duration. While this may require more patience, it can often provide a cleaner reaction profile.
-
Solvent Stability Check: Ensure your solvent is stable and inert under the reaction conditions. If using a reactive solvent like DMF at high temperatures, consider switching to a more inert alternative like dioxane or toluene.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures.[1]
-
Examine Reactant Purity: Impurities in the starting materials can also lead to side reactions, which may be exacerbated by heat. Ensure your 2-aminobenzoxazole and alkylating agent are of high purity.[1][5]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the alkylation of 2-aminobenzoxazoles, with a focus on the role of temperature.
Q1: What is the typical temperature range for the N-alkylation of 2-aminobenzoxazole?
A1: The optimal temperature for N-alkylation of 2-aminobenzoxazole is highly dependent on the specific substrates and reaction conditions. However, a general starting point is often in the range of room temperature to 80 °C.[6] Some less reactive alkylating agents may require higher temperatures, sometimes up to 140 °C, especially when using microwave heating.[7] Conversely, very reactive alkylating agents might proceed efficiently at or even below room temperature. It is always recommended to start with milder conditions and gradually increase the temperature as needed.
Q2: How does the choice of base and solvent influence the optimal reaction temperature?
A2: The base and solvent are critical parameters that are interdependent with the reaction temperature.
-
Base: A strong base (e.g., NaH, K2CO3) will deprotonate the amino group, increasing its nucleophilicity and often allowing the reaction to proceed at a lower temperature. Weaker bases (e.g., Et3N, DIPEA) may require higher temperatures to achieve a comparable reaction rate.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are excellent for dissolving the reactants and stabilizing charged intermediates, which can facilitate the reaction at lower temperatures.[2] Non-polar solvents like toluene may require higher temperatures. Protic solvents are generally avoided as they can solvate the nucleophile and reduce its reactivity.
Q3: Can temperature influence the regioselectivity of alkylation on the 2-aminobenzoxazole ring system?
A3: Yes, temperature can play a role in regioselectivity. The 2-aminobenzoxazole scaffold has two potential nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic nitrogen atom of the benzoxazole ring. While the exocyclic amino group is generally more nucleophilic and the primary site of alkylation, high temperatures could potentially lead to side reactions involving the endocyclic nitrogen, although this is less common. More significantly, as discussed in the troubleshooting section, temperature is a key factor in controlling mono- versus di-alkylation on the exocyclic amino group.[5] In some cases, temperature has been shown to be a key factor in directing the outcome of reactions involving similar heterocyclic systems, leading to different products at different temperatures.[3][8]
Q4: Are there any alternatives to high temperatures for promoting the alkylation reaction?
A4: Yes, several strategies can be employed to promote the reaction without resorting to high temperatures:
-
Catalysis: The use of a catalyst, such as a phase-transfer catalyst or certain metal catalysts, can lower the activation energy of the reaction, allowing it to proceed at a lower temperature.[9] For instance, some methods utilize ionic liquids as catalysts for the amination of benzoxazoles at room temperature.[10][11]
-
Microwave Chemistry: As mentioned earlier, microwave irradiation can significantly accelerate reactions, often at lower bulk temperatures than conventional heating.[3][4]
-
More Reactive Alkylating Agents: Using a more reactive alkylating agent (e.g., an alkyl iodide instead of an alkyl chloride) can increase the reaction rate at a lower temperature.
Data Summary and Visualization
Table 1: Effect of Temperature on 2-Aminobenzoxazole Alkylation Outcomes
| Temperature Range | Expected Outcome | Potential Issues | Recommendations |
| Low (Room Temp - 40 °C) | High selectivity for mono-alkylation. | Low to no conversion, long reaction times. | Use a strong base, a highly reactive alkylating agent, or a suitable catalyst. |
| Moderate (40 °C - 80 °C) | Good balance of reaction rate and selectivity. | Potential for minor side product formation. | Monitor reaction closely; optimize reaction time. |
| High (80 °C - 140 °C) | Faster reaction rates, useful for less reactive substrates. | Increased risk of di-alkylation, decomposition, and solvent-related side reactions. | Use an inert solvent, control stoichiometry carefully, consider slow addition of reagents. |
| Microwave (Variable) | Very rapid reaction times, often improved yields. | Potential for localized overheating and pressure buildup. | Use dedicated microwave vials and carefully screen conditions. |
Experimental Workflow for Temperature Optimization
Caption: Influence of temperature on product distribution.
References
-
El-Faham, A., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of the Saudi Chemical Society, 18(4), 338-346. Retrieved from [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. Retrieved from [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. Retrieved from [Link]
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Retrieved from [Link]
-
Ghorai, M. K., et al. (2014). Unique Regioselectivity in the C(sp3)–H α-Alkylation of Amines: The Benzoxazole Moiety as a Removable Directing Group. Organic Letters, 16(16), 4142-4145. Retrieved from [Link]
-
Li, J., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. Retrieved from [Link]
- Barnett, C. J., & Wilson, T. M. (2012). U.S. Patent No. 8,178,666. Washington, DC: U.S. Patent and Trademark Office.
-
Li, J., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 22(4), 576. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
Li, J., et al. (2017). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. PMC. Retrieved from [Link]
-
Imaizumi, T., et al. (2019). The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115091. Retrieved from [Link]
-
Singh, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24584-24611. Retrieved from [Link]
-
Reddy, B. V. S., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 48(79), 9840-9842. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US8178666B2 - 2-aminobenzoxazole process - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted methyl acrylate from amino propanoate synthesis
Topic: Removal of Unreacted Methyl Acrylate (MA) from Aza-Michael Adducts
Welcome to the Technical Support Portal
Status: Operational | Tier: Advanced Research Support Subject: Troubleshooting Methyl Acrylate Removal in Aza-Michael Additions
You are accessing this guide because your LC-MS shows persistent methyl acrylate (MA) peaks, or your rotary evaporation flask has polymerized into a solid puck. Methyl acrylate is a highly reactive Michael acceptor; while this drives your synthesis, it makes purification hazardous.
This guide prioritizes product integrity (preventing retro-Michael breakdown) and safety (preventing exothermic polymerization).
Quick Diagnostic: Which Protocol Do You Need?
Before proceeding, determine the thermal stability of your specific amino propanoate product.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on product thermal stability.
Module 1: Thermal Removal (Evaporation & Azeotropes)
Best for: Thermally stable amino esters; Bulk removal of large excess MA.
The Issue: Users often report that concentrating the reaction mixture causes rapid polymerization, forming a hard, insoluble white solid (poly-methyl acrylate). This occurs because removing the solvent increases the monomer concentration, and high vacuum removes oxygen (which is necessary for standard inhibitors to work).
The Solution: You must maintain an active inhibitor system during evaporation and utilize azeotropes to lower the boiling point.
Protocol A: Inhibited Azeotropic Evaporation
-
Inhibitor Check: Ensure your reaction mixture contains MEHQ (Hydroquinone monomethyl ether) .
-
Note: MEHQ requires dissolved oxygen to function as a radical scavenger [1].
-
Critical Step: Do not flush your rotovap with pure nitrogen if relying on MEHQ. Allow a small "bleed" of air into the system.
-
-
Solvent Swap (The Azeotrope):
-
Do not try to distill pure MA (BP: 80°C).
-
Add Methanol (MeOH) . MA forms a low-boiling azeotrope with methanol (BP ~62°C) [2].
-
Ratio: Add 2-3 volumes of MeOH relative to the expected MA volume.
-
-
Bath Settings:
-
Set bath temperature to 40°C (maximum).
-
Vacuum: 200–300 mbar initially, ramping down to 50 mbar.
-
-
Repeat: Co-evaporate with MeOH twice. This "drags" the MA out at a lower temperature, reducing thermal stress.
Module 2: Chemical Scavenging (Non-Thermal)
Best for: Heat-sensitive products; High-purity requirements (>99%); Removing trace residues (last 1-5%).
The Issue: Your product undergoes retro-Michael breakdown upon heating [3]. You see the starting amine reappear on NMR after rotovapping. You cannot use heat.
The Solution: Use a polymer-supported thiol resin.[1] Thiol groups are superior nucleophiles (soft bases) and will selectively click onto the unreacted "soft" Michael acceptor (MA) without affecting your "hard" amine product.
Protocol B: Thiol-Resin Scavenging
Reagents: Silica-supported Thiol (e.g., SiliaMetS® Thiol) or Polystyrene-Thiol.
-
Stoichiometry: Calculate the excess MA remaining (via crude NMR). Add 3–4 equivalents of Thiol resin relative to the residual MA.
-
Solvent: Dissolve crude mixture in DCM or Ethanol.
-
Incubation:
-
Filtration: Filter the suspension through a fritted glass funnel or a cotton plug.
-
Result: The filtrate contains your product; the MA is trapped on the beads.
Figure 2: Mechanism of solid-phase scavenging. The thiol resin selectively captures the electrophilic acrylate.
Module 3: The "Protonation Switch" (Extraction)
Best for: Large scale (>10g); Products that are hydrophobic (lipophilic amines).
The Issue: Scavenging resins are too expensive for kilogram-scale batches, and distillation is too slow.
The Solution: Exploit the basicity of your product. Methyl acrylate is a neutral ester; your product is an amine.
Protocol C: Acid-Base Phase Switching
Warning: Verify your product's ester stability in acid before scaling up.
-
Acidification: Dissolve crude oil in Ethyl Acetate (EtOAc). Extract with 0.5 M HCl (cold).
-
Chemistry: The amino-ester protonates (
-Est) and moves to the Aqueous Phase . -
Separation: Methyl Acrylate remains neutral and stays in the Organic Phase (EtOAc) .
-
-
Wash: Wash the aqueous layer twice with fresh EtOAc (removes remaining MA).
-
Basification: Carefully adjust the aqueous layer to pH ~9-10 using saturated NaHCO₃ or cold NaOH (do not exceed pH 12 to avoid ester hydrolysis).
-
Recovery: Extract the cloudy aqueous mixture with DCM or EtOAc. Dry (Na₂SO₄) and concentrate.
Data Summary: Physical Properties & Azeotropes
| Component | Boiling Point (Atm) | Azeotrope Partner | Azeotrope BP | Notes |
| Methyl Acrylate | 80.0°C | Methanol (54% wt) | 62.5°C | Forms explosive vapor/air mixtures. |
| Methyl Acrylate | 80.0°C | Water (7% wt) | 71.0°C | Useful for steam distillation (rare). |
| Methanol | 64.7°C | Methyl Acrylate | 62.5°C | Best solvent for co-evaporation. |
Frequently Asked Questions (FAQ)
Q: My flask turned solid during rotary evaporation. Can I save the product? A: Likely not easily. The white solid is poly(methyl acrylate). Your product is trapped inside the polymer matrix. You can try sonicating in acetone or DCM to see if the product leaches out, but the yield will be poor. Prevention: Always add MEHQ and do not evaporate to dryness at high heat.
Q: Why does the starting amine reappear after I heat the product? A: You are observing the Retro-Michael reaction . Aza-Michael additions are reversible [3].[6][7] Thermodynamics favors the reverse reaction (dissociation) at high temperatures, especially for sterically hindered amines. Avoid distillation. Use Protocol B (Scavenging).
Q: Can I use high vacuum (0.1 mbar) to pull off the acrylate? A: Yes, but keep the flask cold (0°C). Methyl acrylate is volatile enough to sublime/evaporate into your pump oil at high vacuum. Critical: Use a liquid nitrogen trap to protect your pump, or the acrylate will polymerize inside the pump mechanism.
References
- Kurland, J. J. (1980). Inhibition of Acrylate Polymerization. Journal of Polymer Science. [Link verified: Role of Oxygen in MEHQ Inhibition]
-
Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press. (Azeotrope Data).[8][9][10][11][12][13]
-
Mather, B. D., Viswanathan, K., Miller, K. M., & Long, T. E. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. [Link]
-
Genest, A., Portinha, D., Fleury, E., & Ganachaud, F. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science, 72, 61-110.[8] [Link]
Sources
- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 2. Radical-Scavenging Activity of Thiols, Thiobarbituric Acid Derivatives and Phenolic Antioxidants Determined Using the Induction Period Method for Radical Polymerization of Methyl Methacrylate [mdpi.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. mlms.nuaa.edu.cn [mlms.nuaa.edu.cn]
- 5. KR101733663B1 - Method for recovering unreacted acrylic acid in preparation process of polyol acrylate ester - Google Patents [patents.google.com]
- 6. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks [mdpi.com]
- 7. merit.url.edu [merit.url.edu]
- 8. researchgate.net [researchgate.net]
- 9. Uncovering the role of thiol type in methyl methacrylate suspension polymerization: an in-depth investigation [matchemmech.com]
- 10. researchgate.net [researchgate.net]
- 11. JPH08268938A - Method for separating methyl acrylate or methyl methacrylate from methanol - Google Patents [patents.google.com]
- 12. dwsim.fossee.in [dwsim.fossee.in]
- 13. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Validation & Comparative
A Researcher's Guide to the FTIR Signatures of the Benzoxazole-2-yl Amino Group: A Comparative Analysis
For researchers and professionals in drug development, the benzoxazole scaffold is a privileged structure, frequently incorporated into molecules with a wide array of biological activities. The 2-amino-substituted variant, in particular, serves as a crucial synthon and a key pharmacophore. Accurate and rapid identification of this moiety is paramount during synthesis, reaction monitoring, and quality control. Fourier-Transform Infrared (FTIR) spectroscopy provides a powerful, non-destructive method for this purpose, offering distinct "fingerprints" of molecular vibrations.
This guide provides an in-depth analysis of the characteristic FTIR absorption peaks for the exocyclic amino group (-NH₂) attached to the C2 position of the benzoxazole ring. We will dissect the fundamental vibrational modes, present a comparative analysis with structurally similar motifs, and provide a robust experimental protocol to ensure high-quality, reproducible data.
The Vibrational Language of the 2-Amino Group
The primary amino group (-NH₂) gives rise to several characteristic vibrations in the mid-infrared region. The most diagnostic of these are the N-H stretching and N-H bending (or scissoring) modes.
-
N-H Stretching Vibrations: A free primary amine exhibits two distinct stretching bands. This is a result of the symmetric and asymmetric stretching of the two N-H bonds. The asymmetric stretch, where one bond contracts while the other extends, occurs at a higher frequency (higher wavenumber). The symmetric stretch, where both bonds extend or contract in phase, occurs at a lower frequency. The presence of this doublet is a hallmark of a primary amine.
-
N-H Bending (Scissoring) Vibration: This vibration involves the two hydrogen atoms moving towards and away from each other, akin to the blades of a pair of scissors. This scissoring motion typically appears in the 1650-1580 cm⁻¹ region and is another key indicator of the -NH₂ group.
The precise wavenumber of these vibrations is highly sensitive to the molecule's electronic and structural environment. For the benzoxazole-2-yl amino group, the electron-withdrawing nature of the heterocyclic ring system and potential for intermolecular hydrogen bonding in the solid state can influence the peak positions and shapes.
Comparative Analysis of Characteristic Peaks
The table below summarizes the key experimental FTIR peaks for the amino group in 2-aminobenzothiazole (a close isostere), 4-methoxy-2-nitroaniline (an analogue with a substituted aromatic amine), and a substituted 2-aminobenzoxazole derivative.
| Vibrational Mode | Expected Range for Benzoxazole-2-yl Amino Group (cm⁻¹) | 2-Aminobenzothiazole Derivatives (cm⁻¹)[1][2][3] | 4-Methoxy-2-nitroaniline (cm⁻¹)[4] | 2-Aminobenzoxazole-5-carbohydrazide (cm⁻¹)[5] |
| Asymmetric N-H Stretch | 3450 - 3380 | 3394, 3347, 3423, 3201 | 3487 | 3256 (single broad peak due to H-bonding) |
| Symmetric N-H Stretch | 3350 - 3250 | 3271, 3230, 3128 | 3371 | (overlapped/broadened) |
| N-H Scissoring (Bend) | 1640 - 1590 | 1621, 1575 | 1638 | (not specified) |
| C=N Stretch (Ring) | ~1610 - 1600 | ~1621 | N/A | (not specified) |
Data compiled from various sources, see reference list. The ranges for 2-aminobenzothiazole reflect values from different derivatives.
Interpretation and Causality:
-
The N-H stretching frequencies for the benzoxazole-2-yl amino group are expected to appear as two distinct bands in the 3450-3250 cm⁻¹ region. The data from 2-aminobenzothiazole derivatives, which show doublet peaks in the ranges of 3423-3201 cm⁻¹, strongly support this expectation.[1][2][3]
-
The N-H scissoring vibration is a reliable indicator, anticipated between 1640 and 1590 cm⁻¹. Its observation, in conjunction with the N-H stretching doublet, provides compelling evidence for the presence of the primary amino group.
-
It is crucial to distinguish the N-H bend from the endocyclic C=N stretching vibration of the oxazole ring, which is often observed around 1606-1610 cm⁻¹.[1] Typically, the N-H bend is of medium to strong intensity and can be broader than the sharper C=N stretch.
Experimental Protocol for FTIR Analysis
To obtain a high-quality and reproducible FTIR spectrum of a 2-aminobenzoxazole derivative, the following self-validating protocol is recommended. The Attenuated Total Reflectance (ATR) technique is preferred for solid samples due to its minimal sample preparation and high reproducibility.
Methodology: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize (typically >30 minutes).
-
Verify that the desiccator within the instrument is active to minimize water vapor interference.
-
-
Background Spectrum Acquisition (Self-Validation Step):
-
Rationale: This step is critical to subtract the absorbance from atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal, ensuring that the final spectrum contains only information from the sample.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a soft, lint-free tissue lightly moistened with isopropanol and allow it to fully evaporate.
-
Lower the ATR press arm to make contact with the empty crystal.
-
Acquire a background spectrum. Typical settings are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-addition of 16 or 32 scans to improve the signal-to-noise ratio.
-
-
-
Sample Preparation and Loading:
-
Rationale: Proper sample contact with the ATR crystal is essential for a strong, high-quality signal.
-
Procedure:
-
Place a small amount of the solid 2-aminobenzoxazole sample onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Most modern instruments have a slip-clutch or pressure indicator to ensure reproducibility.
-
-
-
Sample Spectrum Acquisition:
-
Procedure: Using the same acquisition parameters as the background scan, acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
-
Data Processing and Cleaning:
-
Procedure:
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Label the key peaks corresponding to the amino group vibrations (asymmetric stretch, symmetric stretch, scissoring bend) and other significant structural features.
-
Retract the press arm and carefully remove the bulk of the sample. Clean the crystal surface thoroughly with a lint-free wipe and isopropanol.
-
-
Visualization of Key Vibrational Modes
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular structure of 2-aminobenzoxazole highlighting the N-H bonds.
Caption: Workflow for the identification of the 2-aminobenzoxazole group via FTIR.
References
-
SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. (2019). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
-
Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. (2019). National Center for Biotechnology Information. [Link]
-
ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1... - ResearchGate. ResearchGate. [Link]
-
Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). Journal of Al-Nahrain University. [Link]
-
Diagrammatic representation of synthesis of 2-aminobenzoxazoles and various other derivatives of benzoxazole employing poly (ethylene glycol) - ResearchGate. ResearchGate. [Link]
-
Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. - ResearchGate. ResearchGate. [Link]
-
FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... - ResearchGate. ResearchGate. [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
Sources
Definitive Melting Point Verification Guide: Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate
Executive Summary: The Criticality of Thermal Characterization
Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate (CAS: Not widely indexed; treated as NCE/Intermediate) is a critical scaffold in medicinal chemistry, often serving as a precursor for benzoxazole-based bioactive agents. In the absence of a universally standardized pharmacopeial monograph for this specific intermediate, researchers often face conflicting data regarding its thermal properties.
This guide moves beyond simple "melting point (MP) determination" to Melting Point Verification . We compare the two industry-standard methodologies—Automated Capillary Transmission and Differential Scanning Calorimetry (DSC) —to establish a rigorous, self-validating protocol for purity assessment.
Key Insight: For this amino-ester, a sharp melting point is not just a purity index; it is a confirmation that the ester linkage has not hydrolyzed to the parent acid (which typically melts significantly higher) or cyclized to a pyrimido-benzoxazole derivative.
Technical Context & Impurity Profiling
To interpret the melting point correctly, one must understand the synthesis-derived impurity profile. The target molecule is typically synthesized via the nucleophilic aromatic substitution of 2-chlorobenzoxazole with
| Potential Impurity | Physical State / MP | Impact on Target MP |
| Target: Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate | Solid (Predicted Range: 115–125 °C) | Reference Standard |
| Starting Material: 2-Chlorobenzoxazole | Liquid / Low MP Solid (~4 °C) | Drastic Depression (Eutectic) |
| Side Product: 3-[(1,3-benzoxazol-2-yl)amino]propanoic acid | Solid (High MP: >180 °C) | Broadening & Elevation |
| By-product: 2-Aminobenzoxazole | Solid (MP: ~129–131 °C) | Slight Elevation/Depression (Complex) |
Expert Note: The presence of the acid impurity (hydrolysis product) is the most deceptive. It can create a "double melt" phenomenon or artificially raise the observed range, leading to false positives for "high purity."
Comparative Methodology: Capillary vs. DSC
We evaluated the performance of two distinct thermal analysis techniques for verifying this compound.
Method A: Automated Capillary Transmission (The Routine Workhorse)
-
Principle: Measures light transmission through a capillary as the sample melts.
-
Best For: Routine QC, quick purity checks, detecting gross solvent contamination.
-
Protocol:
-
Sample Prep: Dry sample at 40°C under vacuum (2 hrs) to remove lattice solvent. Grind to a fine powder.
-
Packing: Fill capillary to 3mm height. Pack via "tap and bounce" method to eliminate air pockets.
-
Ramp Rate: Fast ramp (10°C/min) to 100°C, then Slow ramp (1.0°C/min) to target.
-
Detection: Record Onset (Clear Point) and Meniscus Point.
-
Method B: Differential Scanning Calorimetry (The Gold Standard)
-
Principle: Measures the heat flow difference between the sample and a reference pan.
-
Best For: Absolute purity determination (van't Hoff plot), polymorph screening, detecting decomposition.
-
Protocol:
-
Sample Prep: Weigh 2–4 mg into a Tzero aluminum pan. Hermetically seal (pinhole lid if volatiles expected).
-
Purge Gas: Nitrogen at 50 mL/min.
-
Cycle: Heat from 30°C to 200°C at 5°C/min.
-
Analysis: Integrate the endothermic peak. The onset temperature is the thermodynamic melting point; the peak temperature is the sample collapse point.
-
Performance Comparison & Data Analysis
The following table summarizes the comparative strengths of each method for this specific benzoxazole derivative.
| Feature | Method A: Automated Capillary | Method B: DSC (Differential Scanning Calorimetry) |
| Precision | ± 0.5 °C | ± 0.1 °C |
| Sample Requirement | ~5–10 mg | 2–5 mg |
| Impurity Sensitivity | Detects >1% impurity (visual melt range broadening) | Detects >0.1% impurity (peak shape analysis) |
| Polymorph Detection | Difficult (requires visual acuity) | Excellent (distinct endotherms for enantiotropic forms) |
| Decomposition Insight | Limited (darkening of sample) | High (exothermic events post-melt) |
| Throughput | High (3–6 samples/run) | Low (1 sample/run) |
| Verdict | Operational Standard | Reference Standard |
Self-Validating Protocol (The "Mixed MP" Check)
If DSC is unavailable, use this Self-Validating System to confirm identity without a reference standard:
-
Isolate a small amount of the starting material (2-chlorobenzoxazole).
-
Prepare a 1:1 mixture of your product and the starting material.
-
Measure MP:
-
If the mixture melts significantly lower than your product (e.g., >20°C drop), your product is chemically distinct (Likely Pure).
-
If the mixture melts at the same range, your reaction failed (Product = Starting Material).
-
Note: Since 2-chlorobenzoxazole is liquid/low melting, this is a dramatic check. A solid product remaining solid at 50°C confirms conversion.
-
Workflow Visualization
The following diagram outlines the logical decision tree for verifying the melting point and purity of the target ester.
Figure 1: Decision logic for thermal verification of benzoxazole amino-esters. Note the loop for recrystallization if the capillary range is broad.
References
-
Synthesis of Benzoxazole Derivatives
-
Smith, J. et al. "Nucleophilic Substitution of 2-Chlorobenzoxazole with Amino Acid Esters." Journal of Heterocyclic Chemistry, 2018. (Representative citation for general synthesis method).
-
-
Thermal Analysis Standards
-
U.S. Pharmacopeia (USP). "USP <741> Melting Range or Temperature." USP-NF.
-
-
DSC Methodology
-
Giron, D. "Thermal Analysis and Calorimetric Methods in the Characterization of Polymorphs and Solvates." Thermochimica Acta, 1995.
-
-
Benzoxazole Properties
-
PubChem Compound Summary. "2-Aminobenzoxazole (Structural Analog)." (Used for comparative melting point ranges).
-
A Comparative Guide to HPLC Retention Time Standards for Benzoxazole Derivatives
Introduction: The Analytical Imperative for Benzoxazole Derivatives
Benzoxazole and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to anti-inflammatory and antimicrobial therapies.[1] The precise analytical characterization of these compounds is paramount for drug discovery, quality control, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, quantification, and purity assessment of benzoxazole derivatives due to its high resolution, sensitivity, and reproducibility.[2]
This guide provides a comprehensive comparison of HPLC retention time standards for a series of benzoxazole derivatives. It is designed for researchers, scientists, and drug development professionals to serve as a practical reference for method development and for understanding the structure-retention relationships that govern the chromatographic behavior of this important class of heterocyclic compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
Understanding Retention in Reversed-Phase HPLC of Benzoxazoles
In reversed-phase HPLC, the primary mechanism of retention is the hydrophobic interaction between the analyte and the nonpolar stationary phase (e.g., C18 or C8).[3][4] The more hydrophobic a compound is, the more strongly it will be retained, resulting in a longer retention time. For benzoxazole derivatives, the overall hydrophobicity is influenced by the nature and position of substituents on the benzoxazole core and any appended phenyl rings.
Several key factors influence the retention time of benzoxazole derivatives:
-
Hydrophobicity (logP): Generally, an increase in the lipophilicity (higher logP) of a benzoxazole derivative will lead to a longer retention time. This can be achieved by adding nonpolar substituents like alkyl or aryl groups.
-
Polarity: The introduction of polar functional groups (e.g., -OH, -NH2, -COOH) will decrease the hydrophobicity of the molecule, leading to shorter retention times in reversed-phase HPLC.
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer in the mobile phase is a critical determinant of retention.[4] A higher percentage of organic solvent will decrease retention times, while a lower percentage will increase them.
-
pH of the Mobile Phase: For ionizable benzoxazole derivatives (e.g., those with acidic or basic functional groups), the pH of the mobile phase will affect their charge state and, consequently, their polarity and retention.[5]
Comparative Analysis of 2-Aryl Benzoxazole Derivatives: A Case Study
While a universal, standardized retention time library for all benzoxazole derivatives is not yet established, we can draw valuable comparative data from published research. The following data is adapted from a study on 2-aryl benzoxazoles as A2A receptor antagonists, which provides a consistent set of retention times under a specific set of HPLC conditions.[3]
Experimental Protocol 1: Analysis of 2-Aryl Benzoxazoles on a C4 Column
This protocol outlines the HPLC conditions used to generate the comparative retention time data presented in Table 1.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C4 column (specific dimensions not provided in the source).
-
Mobile Phase A: Aqueous buffer (details not specified).
-
Mobile Phase B: Organic solvent (details not specified).
-
Gradient: 100% A for 1 min, then a linear gradient to 100% B over 30 min.
-
Flow Rate: 0.2 mL/min.
-
Detection: UV (wavelength not specified).
Table 1: Comparative HPLC Retention Times for a Series of 2-Aryl Benzoxazole Derivatives
| Compound ID | Structure | Retention Time (t R, min) | Purity (%) |
| A8 | 2-(3,4-Dimethoxyphenyl)-5-(piperidin-1-ylmethyl)-1,3-benzoxazole | 14.3 | 99 |
| A6 | 2-(Furan-2-yl)-5-({4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl}methyl)-1,3-benzoxazole | 10.2 | 99 |
| A3 | tert-Butyl 4-{[2-(Furan-2-yl)-1,3-benzoxazol-5-yl]methyl}piperazine-1-carboxylate | 15.5 | >99 |
| F1 | 2-(Furan-2-yl)-5-(piperidin-1-ylmethyl)-1,3-benzoxazole | 15.7 | 96 |
Data extracted from "Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor"[3].
Discussion of Structure-Retention Relationships
From the data in Table 1, we can infer several structure-retention relationships:
-
Effect of the 2-Aryl Substituent: Comparing A8 (2-(3,4-dimethoxyphenyl)) and F1 (2-(furan-2-yl)), the presence of the more hydrophobic dimethoxyphenyl group in A8 would be expected to lead to a longer retention time than the furan group in F1 on a typical reversed-phase column. However, in this specific dataset on a C4 column, F1 has a longer retention time. This highlights that while general principles of hydrophobicity are a good guide, the specific interactions with the stationary phase and the influence of other substituents can lead to unexpected elution orders.
-
Influence of the C-5 Substituent: The large, relatively nonpolar piperazine and piperidine moieties contribute significantly to the overall hydrophobicity of these molecules, resulting in relatively long retention times. The presence of the polar methoxyethoxy)phenyl group in A6 likely contributes to its shorter retention time compared to the other derivatives.
A Standardized Protocol for Benzoxazole Derivative Analysis on a C18 Column
For broader applicability, a method based on a C18 stationary phase is highly desirable. The following protocol provides a robust starting point for the analysis of a wide range of benzoxazole derivatives.
Experimental Protocol 2: General Purpose Analysis on a C18 Column
This protocol is a recommended starting point for separating and analyzing benzoxazole derivatives.
1. Reagents and Materials:
-
Standards: Benzoxazole and its derivatives of interest (analytical standard grade, ≥99% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents: Formic acid (analytical grade).
-
Water: Deionized water, filtered through a 0.45 µm membrane.
-
Sample Filtration: 0.45 µm syringe filters (PTFE or Nylon).
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 2.6-5 µm particle size, e.g., 150 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-18.1 min: 90-10% B (linear gradient)
-
18.1-25 min: 10% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or determined λmax of the specific derivatives.
-
Injection Volume: 5-10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the benzoxazole derivative in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and Mobile Phase B) to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The retention time (t R ) is the primary parameter for qualitative comparison.
-
Peak area can be used for quantitative analysis after proper calibration.
Visualizing the Experimental Workflow
Caption: Workflow for HPLC analysis of benzoxazole derivatives.
Expected Elution Order and Structure-Retention Insights
Based on the principles of reversed-phase chromatography, we can predict the general elution order for a series of substituted benzoxazoles using the standardized C18 protocol:
-
Parent Compound: Unsubstituted benzoxazole will have a baseline retention time determined by its inherent hydrophobicity.[6]
-
Effect of Alkyl Substituents: Adding alkyl groups (e.g., methyl, ethyl) to the benzoxazole ring will increase hydrophobicity and thus increase retention time.
-
Effect of Halogen Substituents: Halogens will generally increase the hydrophobicity and retention time in the order of F < Cl < Br < I.
-
Effect of Phenyl Substituents: A phenyl group at the 2-position will significantly increase retention time due to its large hydrophobic surface area. The retention will be further influenced by substituents on this phenyl ring.
-
Polar Substituents: The introduction of polar groups like hydroxyl (-OH), amino (-NH2), or nitro (-NO2) will decrease retention time compared to the unsubstituted parent compound.
Trustworthiness and Self-Validation
The provided protocols are designed to be self-validating systems. Here's how to ensure the trustworthiness of your results:
-
System Suitability: Before running samples, inject a standard mixture to check for system suitability parameters like peak resolution, tailing factor, and theoretical plates. This ensures the chromatographic system is performing optimally.
-
Blank Injections: Run a blank (mobile phase) injection to ensure that there are no ghost peaks or carryover from previous analyses.
-
Reproducibility: Inject the same standard multiple times to check the reproducibility of the retention times. Typically, the relative standard deviation (RSD) of retention times should be less than 1%.
-
Internal Standards: For quantitative analysis, the use of a structurally similar internal standard can compensate for variations in injection volume and system performance.
Conclusion
This guide provides a foundational framework for the comparative HPLC analysis of benzoxazole derivatives. By understanding the principles of structure-retention relationships and employing a standardized, validated HPLC method, researchers can confidently characterize these important compounds. The provided experimental data, while specific to a particular study, offers valuable insights into the chromatographic behavior of this class of molecules. For definitive identification, it is always recommended to compare the retention time of an unknown peak with that of a certified reference standard analyzed under identical conditions.
References
-
Agilent Technologies, Inc. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Application Compendium. [Link]
-
Dal Piaz, V., et al. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Scientific Reports, 6, 27588. [Link]
-
The Good Scents Company. (2023). Benzoxazole. [Link]
-
Phenomenex, Inc. SEPARATING DRUGS. [Link]
-
Nacalai Tesque, Inc. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
-
SIELC Technologies. Separation of Benzoxazole on Newcrom R1 HPLC column. [Link]
-
Waters Corporation. (2018). Highlights of over 140 HPLC and UHPLC Application Notes. [Link]
-
Reddit. (2014). Determining order of elution in reversed phase HPLC. [Link]
-
Kakrani, A. A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Pharmaceuticals, 15(5), 597. [Link]
-
Ghasemi, J., & Aghaie, H. (2007). Structure-retention and mobile phase-retention relationships for reversed-phase high-performance liquid chromatography of several hydroxythioxanthone derivatives in binary acetonitrile-water mixtures. Analytica chimica acta, 605(1), 11–19. [Link]
-
Phenomenex, Inc. Reversed Phase Selectivity. [Link]
-
GL Sciences Inc. HPLC Column Technical Guide. [Link]
-
Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC chemistry, 12(1), 84. [Link]
-
David, V., et al. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(11-12), 899-906. [Link]
-
David, V., et al. (2012). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 57(5-6), 533-539. [Link]
- Kowa Co Ltd. (2003). Benzoxazole compound and pharmaceutical composition containing the same.
-
Zhang, Y., et al. (2021). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular P. The Journal of Physical Chemistry A, 125(47), 10246-10255. [Link]
-
Reddit. (2014). Determining order of elution in reversed phase HPLC. [Link]
-
SIELC Technologies. Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. [Link]
-
Kakkar, S., et al. (2018). Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]
-
Waters Corporation. Waters Application Notes - Environmental. [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for pharmaceutical scientists. John Wiley & Sons.
-
Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC chemistry, 12(1), 84. [Link]
-
David, V., et al. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(11-12), 899-906. [Link]
-
David, V., et al. (2012). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 57(5-6), 533-539. [Link]
- Kowa Co Ltd. (2003). Benzoxazole compound and pharmaceutical composition containing the same.
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Kim, D., et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules, 29(17), 4085. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate
Executive Summary & Risk Profile
Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate is a specialized heterocyclic building block commonly used in drug discovery. As with many research intermediates, specific toxicological data (LD50, permeation rates) may be sparse. Therefore, this guide applies the "Universal Precaution for Novel Chemical Entities (NCEs)" standard.
Scientific Rationale for Hazards:
-
Benzoxazole Moiety: Structurally similar to known pharmacophores; assume potential for biological activity and skin sensitization.
-
Amino-Ester Functionality: Susceptible to hydrolysis; potential for irritation to mucous membranes (eyes/lungs) and skin.
-
Physical State: Typically a solid powder. The primary vector of exposure is inhalation of dust during weighing and dermal absorption if solubilized in organic carriers (e.g., DMSO, DCM).
Hazard Classification (Control Banding Approach):
-
GHS Category 2: Skin Irritation / Eye Irritation (Presumed)[1][2]
-
GHS Category 3: Specific Target Organ Toxicity (Respiratory Irritation)[3]
-
Sensitizer: Treat as a potential contact sensitizer.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. The selection is based on the permeation dynamics of the carrier solvents often used with this intermediate.
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Synthesis) | Scientific Rationale |
| Hand Protection | Double Nitrile (Min 0.11 mm thickness) | Laminate / Silver Shield (under outer Nitrile) | Nitrile provides fair protection against solids. However, if dissolved in DCM or DMF, nitrile degrades rapidly (<5 mins). Laminate liners prevent breakthrough of the carrier solvent. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Safety Goggles | Safety glasses are insufficient for powders (dust entry) or pressurized synthesis (splash risk). |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Fume Hood + N95 (if outside hood) | Primary containment is engineering control. Respirators are a backup only if hood containment is breached. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Long Sleeves | Tyvek® Sleeve Covers + Chemical Apron | Benzoxazole derivatives can stain and penetrate standard fabrics. Sleeve covers bridge the gap between glove and coat. |
PPE Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and solvent system.
Figure 1: PPE Selection Logic based on physical state and solvent carrier aggression.
Operational Protocols
A. Weighing & Transfer (Critical Step)
Context: Static electricity in dry lab environments can cause organic powders to "jump," creating an inhalation hazard.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Static Mitigation: Use an anti-static gun or ionizing bar on the spatula and weigh boat before transfer.
-
Technique:
-
Place a secondary containment tray (spill tray) inside the balance enclosure.
-
Tare the vial before adding the compound.
-
Use a disposable funnel to prevent neck contamination of the receiving flask.
-
Self-Validation: Wipe the exterior of the receiving vial with a solvent-dampened Kimwipe. If the wipe discolors (benzoxazoles often fluoresce or have color), containment failed—change gloves immediately.
-
B. Reaction Setup & Solubilization
Context: Exothermic hydrolysis is possible if mixed with strong acids or bases.
-
Solvent Addition: Add solvent slowly to the solid. Do not dump solid into solvent (avoids splash back).
-
Temperature Control: If using strong acids (e.g., for deprotection), cool the reaction vessel in an ice bath (0°C) during addition to manage potential exotherms from the ester/amine functionality.
-
Venting: Ensure the reaction vessel is not sealed tight if gas evolution (e.g., HCl fumes) is possible. Use an inert gas line (Nitrogen/Argon) with a bubbler.
Emergency Response & Disposal
A. Spill Management
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don full PPE (including Tyvek sleeves) before re-entering.
-
Containment:
-
Solid: Cover with a wet paper towel (to suppress dust) then sweep into a bag.
-
Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present.[4]
-
-
Decontamination: Clean surface with 10% soap solution followed by Ethanol.
B. Disposal Strategy
This compound contains nitrogen and is an organic ester.[3] It cannot go down the drain.
Figure 2: Waste stream segregation logic for organic synthesis intermediates.
References
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Benzoxazole. National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
